molecular formula C7H8BClN2O2 B580966 2-Amino-4-cyanobenzeneboronic acid hydrochloride CAS No. 850568-47-7

2-Amino-4-cyanobenzeneboronic acid hydrochloride

Cat. No.: B580966
CAS No.: 850568-47-7
M. Wt: 198.413
InChI Key: XTCOKKVEUFHXBE-UHFFFAOYSA-N
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Description

2-Amino-4-cyanobenzeneboronic acid hydrochloride is a multifunctional chemical building block prized in synthetic and medicinal chemistry research. As a boronic acid derivative, its primary value lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone method for forming carbon-carbon bonds, allowing researchers to efficiently construct complex biaryl structures. The presence of both an aromatic amino group and a cyano group on the same benzene ring as the boronic acid significantly enhances its utility. The ortho-amino group can act as a directing group or a handle for further functionalization, while the para-cyano group is a strong electron-withdrawing substituent that can influence the electronic properties of the molecule and serve as a precursor to other functional groups like amides and carboxylic acids. This unique combination of reactive features makes this compound a valuable scaffold for the synthesis of diverse compound libraries, including potential pharmaceutical agents and organic materials. It is strictly for research use in laboratory settings.

Properties

IUPAC Name

(2-amino-4-cyanophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BN2O2.ClH/c9-4-5-1-2-6(8(11)12)7(10)3-5;/h1-3,11-12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCOKKVEUFHXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656975
Record name (2-Amino-4-cyanophenyl)boronic acid--hydrogen chloride (1/1)
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Molecular Weight

198.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-47-7
Record name Boronic acid, B-(2-amino-4-cyanophenyl)-, hydrochloride (1:1)
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Record name (2-Amino-4-cyanophenyl)boronic acid--hydrogen chloride (1/1)
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Record name 2-Amino-4-cyanobenzeneboronic acid hydrochloride
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Foundational & Exploratory

Technical Guide: 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 850568-47-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Amino-4-cyanobenzeneboronic acid hydrochloride, a key building block in modern synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed synthesis methodology, and describes its primary application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex organic molecules, including potential kinase inhibitors.

Compound Data

The physicochemical properties of this compound are summarized below for easy reference.

PropertyValueReference
CAS Number 850568-47-7[1][2][3][4]
Molecular Formula C₇H₇BN₂O₂·HCl[4]
Molecular Weight 198.42 g/mol [4]
Appearance Solid[3]
Melting Point 214-218 °C[3]
IUPAC Name (2-amino-4-cyanophenyl)boronic acid;hydrochloride[3][4]
InChI Key XTCOKKVEUFHXBE-UHFFFAOYSA-N[3]
SMILES B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl[4]
Purity ≥95%[3]
Storage Temperature -20°C[3]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection.[3]

Synthesis of this compound

Logical Synthesis Workflow

G A 4-Bromo-2-nitrobenzonitrile B 4-Bromo-2-nitrobenzonitrile pinacol boronate A->B Miyaura Borylation C 4-Cyano-2-nitrophenylboronic acid pinacol ester B->C Suzuki Coupling (optional) D 2-Amino-4-cyanophenylboronic acid pinacol ester C->D Reduction E This compound D->E Deprotection & HCl salt formation

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example adapted from the synthesis of similar aminophenylboronic acids.

Step 1: Miyaura Borylation of 4-Bromo-2-nitrobenzonitrile

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-nitrobenzonitrile (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.).

  • Add a suitable anhydrous solvent, such as dioxane or toluene.

  • Add a base, typically potassium acetate (3.0 eq.).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(4-cyano-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-(4-cyano-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst for hydrogenation, for example, 10% Pd/C.

  • Introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus.

  • Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 2-(2-amino-4-cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the amino-boronate ester in a suitable solvent mixture such as acetone/water or THF/water.

  • Add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir at room temperature.

  • The deprotection of the pinacol group and formation of the hydrochloride salt may lead to precipitation of the product.

  • The reaction progress can be monitored by the disappearance of the starting material.

  • Isolate the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in drug molecules.

General Reaction Scheme

G A 2-Amino-4-cyanobenzeneboronic acid HCl C Pd Catalyst & Base A->C B Aryl/Heteroaryl Halide (R-X) B->C D Coupled Product C->D C-C Bond Formation G cluster_synthesis Chemical Synthesis cluster_biology Biological Action A 2-Amino-4-cyanobenzeneboronic acid HCl C Suzuki Coupling A->C B Heterocyclic Halide B->C D Kinase Inhibitor C->D J Inhibition D->J E Kinase H Phosphorylated Substrate E->H Phosphorylation F ATP F->E G Substrate G->E I Cell Proliferation H->I J->E

References

Synthesis of 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 2-Amino-4-cyanobenzeneboronic acid hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. This document provides detailed experimental protocols, quantitative data based on analogous syntheses, and visualizations of relevant chemical and biological pathways.

Introduction

This compound is a bifunctional molecule featuring a boronic acid moiety, an amino group, and a cyano group. This unique combination of functional groups makes it a versatile reagent in drug discovery and development. The boronic acid functionality allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The amino group provides a site for further derivatization and can play a crucial role in the molecule's interaction with biological targets. Boronic acid derivatives, particularly aminoboronic acids, have garnered significant interest as enzyme inhibitors, including potent proteasome inhibitors used in cancer therapy.

This guide outlines a multi-step synthesis adapted from established procedures for structurally similar compounds, providing a robust starting point for its laboratory preparation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with a commercially available starting material, 4-cyanophenylboronic acid. The synthesis involves an electrophilic nitration, followed by a reduction of the nitro group to an amine, and subsequent formation of the hydrochloride salt.

Experimental Protocols

The following protocols are adapted from the synthesis of analogous compounds and represent a viable route to the target molecule.[1]

Step 1: Synthesis of 2-Nitro-4-cyanobenzeneboronic acid

Reaction:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add concentrated sulfuric acid (H₂SO₄, 3.0 eq).

  • Slowly add 4-cyanophenylboronic acid (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.2 eq) to concentrated sulfuric acid (1.5 eq) at 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of 4-cyanophenylboronic acid over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product, 2-Nitro-4-cyanobenzeneboronic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of 2-Amino-4-cyanobenzeneboronic acid

Reaction:

Procedure:

  • To a hydrogenation vessel, add 2-Nitro-4-cyanobenzeneboronic acid (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-Amino-4-cyanobenzeneboronic acid.

Step 3: Synthesis of this compound

Reaction:

Procedure:

  • Dissolve the crude 2-Amino-4-cyanobenzeneboronic acid in a minimal amount of a suitable solvent like isopropanol or a mixture of diethyl ether and methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the suspension for 30-60 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a cold, non-polar solvent (e.g., diethyl ether) to remove any impurities.

  • Dry the final product, this compound, under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for analogous reactions.

StepReactantMolar Eq.ProductTheoretical YieldPurity (Typical)
14-Cyanophenylboronic acid1.02-Nitro-4-cyanobenzeneboronic acid85-95%>95%
22-Nitro-4-cyanobenzeneboronic acid1.02-Amino-4-cyanobenzeneboronic acid90-98%>97%
32-Amino-4-cyanobenzeneboronic acid1.0This compound>95%>98%

Table 1: Summary of Quantitative Data for the Synthesis.

Characterization Data (Hypothetical):

  • ¹H NMR (DMSO-d₆): δ 7.8-8.2 (m, 3H, Ar-H), 7.2 (br s, 3H, -NH₃⁺), 8.5 (s, 2H, -B(OH)₂)

  • ¹³C NMR (DMSO-d₆): δ 150.1, 135.8, 133.2, 120.5, 118.9, 110.3

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₇BN₂O₂ [M-Cl]⁺: 162.06; found: 162.1

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation start 4-Cyanophenylboronic acid reagents1 HNO₃ / H₂SO₄ start->reagents1 0-5 °C product1 2-Nitro-4-cyanobenzeneboronic acid reagents1->product1 reagents2 H₂ / Pd-C product1->reagents2 RT, 1-3 atm product2 2-Amino-4-cyanobenzeneboronic acid reagents2->product2 reagents3 HCl product2->reagents3 0 °C final_product This compound reagents3->final_product

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Coupling

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Amino-4-cyanobenzene- boronic acid hydrochloride F Coupled Product A->F Heat B Aryl/Vinyl Halide (R-X) B->F Heat C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->F Heat D Base (e.g., Na₂CO₃, K₂CO₃) D->F Heat E Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) E->F Heat

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Mechanism of Proteasome Inhibition

Aminoboronic acids are known to act as inhibitors of the proteasome, a key cellular machinery for protein degradation. This inhibition is crucial in certain cancer therapies.[2][3][4]

G cluster_pathway Proteasome Inhibition Pathway A 2-Amino-4-cyanobenzeneboronic acid (Inhibitor) B 26S Proteasome (Active Site: Threonine) A->B Binds to Active Site C Tetrahedral Intermediate (Covalent Adduct) B->C Nucleophilic Attack by Threonine Hydroxyl D Inhibition of Proteasome Activity C->D E Accumulation of Ubiquitinated Proteins D->E F Induction of Apoptosis in Cancer Cells E->F

Caption: Mechanism of proteasome inhibition by an aminoboronic acid.

References

An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-4-cyanobenzeneboronic acid hydrochloride. The document details its structural characteristics, presents quantitative data in a structured format, and outlines general experimental protocols relevant to its characterization.

Core Physical and Chemical Properties

This compound is a specialty chemical often utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its bifunctional nature, featuring an amino group, a cyano group, and a boronic acid moiety, makes it a versatile reagent for cross-coupling reactions and other transformations.

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 850568-47-7[1]
Molecular Formula C₇H₈BClN₂O₂[2][3][4][5]
Molecular Weight 198.42 g/mol [2][6]
Appearance Solid[2][6]
Melting Point 214-218 °C[2][3][4]
Boiling Point 454 °C at 760 mmHg (Predicted, likely for free base)[3][4]
Purity ≥95%[1][7]
IUPAC Name (2-amino-4-cyanophenyl)boronic acid;hydrochloride[2][6]
SMILES B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl[2][6]
InChI Key XTCOKKVEUFHXBE-UHFFFAOYSA-N[6][7]

Experimental Protocols

Melting Point Determination

The melting point of this compound is determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For this compound, the expected range is 214-218 °C.[2][3][4]

Synthesis of a Structurally Related Compound

A representative synthesis for a similar molecule, 2-amino-4-alkoxycarbonylbenzene borate hydrochloride, is detailed in patent CN104277060A. This multi-step process illustrates a plausible route for synthesizing aminophenylboronic acids.[8]

Workflow:

  • Nitration: p-Carboxyphenylboronic acid is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (0-10 °C) to yield 2-nitro-4-carboxyphenylboronic acid.[8]

  • Esterification: The resulting nitro-substituted acid is reacted with an alcohol in the presence of a dehydrating agent to form the corresponding ester, 2-nitro-4-alkoxycarbonyl phenylboronic acid.[8]

  • Reduction and Salt Formation: The nitro ester is then subjected to catalytic hydrogenation (H₂ gas at 1-3 atm) in the presence of a catalyst and concentrated hydrochloric acid. This step simultaneously reduces the nitro group to an amine and forms the hydrochloride salt of the final product.[8]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis process and a typical characterization workflow.

G Synthesis Workflow for Aminophenylboronic Acid HCl A p-Carboxyphenylboronic Acid B Nitration (H₂SO₄, HNO₃) A->B C 2-Nitro-4-carboxyphenylboronic Acid B->C D Esterification (Alcohol, Dehydrating Agent) C->D E 2-Nitro-4-alkoxycarbonyl Phenylboronic Acid D->E F Reduction & Salt Formation (H₂, Catalyst, HCl) E->F G 2-Amino-4-alkoxycarbonylbenzene Boronic Acid HCl F->G

Caption: A representative synthesis pathway for related aminophenylboronic acid hydrochlorides.

G Physical Property Characterization Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Reporting A Acquire Sample B Dry Sample A->B C Visual Inspection (Appearance, Color) B->C D Melting Point Determination B->D E Solubility Assessment (in H₂O, Organic Solvents) B->E F Compile Data C->F D->F E->F G Generate Report F->G

Caption: A standard workflow for the physical characterization of a chemical compound.

Safety and Handling

This compound is associated with several hazard statements. Users should consult the full Safety Data Sheet (SDS) before handling.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or fume hood.

References

A Technical Guide to 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-cyanobenzeneboronic acid hydrochloride, a versatile building block in medicinal chemistry. This document details its physicochemical properties, outlines a representative synthetic approach, and explores its applications in the development of novel therapeutics, particularly in the realm of enzyme inhibition and cross-coupling reactions.

Physicochemical Properties

This compound is a substituted phenylboronic acid derivative. Boronic acids are characterized by a carbon-boron bond and are widely utilized in organic synthesis. The presence of the amino and cyano functionalities, in addition to the boronic acid group, makes this molecule a valuable trifunctional reagent for the construction of complex molecular architectures.

A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₈BClN₂O₂[1][2]
Molecular Weight 198.42 g/mol [1][2]
CAS Number 850568-47-7[1][3]
Melting Point 214-218 °C[1]
SMILES B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl[1]
Appearance Solid[1]

Synthesis and Experimental Protocols

Representative Synthetic Pathway

A common strategy for the synthesis of aminophenylboronic acids involves a multi-step sequence starting from a readily available substituted benzene derivative. A potential pathway for the synthesis of 2-Amino-4-cyanobenzeneboronic acid is outlined below. This is a hypothetical pathway constructed from analogous chemical transformations.

G cluster_0 Synthetic Pathway Start 4-Bromo-2-nitrobenzonitrile Step1 Borylation Start->Step1 1. n-BuLi 2. B(OR)₃ Intermediate 2-Nitro-4-cyanophenylboronic acid derivative Step1->Intermediate Step2 Reduction Intermediate->Step2 H₂, Pd/C Product 2-Amino-4-cyanophenylboronic acid Step2->Product Step3 Salt Formation Product->Step3 HCl FinalProduct This compound Step3->FinalProduct G cluster_0 Suzuki-Miyaura Coupling Workflow Reactant1 2-Amino-4-cyanobenzeneboronic acid Coupling Suzuki-Miyaura Reaction Reactant1->Coupling Reactant2 Aryl/Heteroaryl Halide (R-X) Reactant2->Coupling Catalyst Pd(0) Catalyst + Base Catalyst->Coupling Product 2-Amino-4-cyano-biaryl/heteroaryl Coupling->Product G cluster_0 Enzyme Inhibition Mechanism Enzyme Enzyme Active Site (with Nucleophile, e.g., Serine-OH) Interaction Reversible Covalent Bond Formation Enzyme->Interaction Inhibitor Boronic Acid Inhibitor R-B(OH)₂ Inhibitor->Interaction Inhibited Inhibited Enzyme Complex Interaction->Inhibited Inhibition of Catalytic Activity

References

Navigating the Solubility Landscape of 2-Amino-4-cyanobenzeneboronic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Amino-4-cyanobenzeneboronic acid hydrochloride

This compound is a bifunctional organic compound featuring an aminophenyl group, a cyano substituent, and a boronic acid moiety. The hydrochloride salt form suggests that the basic amino group is protonated, which can influence its physical and chemical properties, including solubility. Arylboronic acids are a cornerstone of modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, and are also explored for their potential as sensors and therapeutic agents. The solubility of such compounds is a pivotal factor in their utility, impacting reaction kinetics, formulation, and bioavailability.

Physicochemical Properties

While quantitative solubility data is sparse, some key physicochemical properties of this compound have been reported by various chemical suppliers.

PropertyValueSource
Molecular Formula C₇H₇BN₂O₂·HCl--INVALID-LINK--
Molecular Weight 198.42 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 214-218 °C--INVALID-LINK--
Solubility in Water Not Available--INVALID-LINK--

Expected Solubility Profile

The solubility of arylboronic acids is influenced by several factors, including the nature of substituents on the aromatic ring, the pH of the medium, and the temperature.

  • Influence of Substituents: In general, arylboronic acids exhibit low solubility in water. The presence of polar groups can either increase or decrease solubility depending on their nature and position. The amino group in this compound is basic and, as the hydrochloride salt, will be protonated, which is expected to enhance aqueous solubility compared to the free base. The cyano group is polar but can also participate in intermolecular interactions that may affect solubility.

  • Effect of pH: The solubility of this compound is expected to be highly pH-dependent. The boronic acid moiety is a weak Lewis acid with a pKa typically in the range of 8-10. At pH values above its pKa, the boronic acid will be deprotonated to the boronate form, which is more soluble in water. The protonated amino group has a much lower pKa. Therefore, the compound is expected to be most soluble in acidic and basic solutions and least soluble around its isoelectric point.

  • Temperature Dependence: The solubility of most solid compounds, including arylboronic acids, generally increases with temperature. This allows for techniques like recrystallization to be used for purification.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, several established experimental methods can be employed. The choice of method often depends on the required accuracy, throughput, and the properties of the compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffers of different pH, organic solvents) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as:

    • UV-Vis Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound. A calibration curve is required.

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less common for poorly soluble compounds.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to estimate solubility.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).

  • Addition to Aqueous Buffer: A small aliquot of the stock solution is added to an aqueous buffer solution.

  • Precipitation Monitoring: The formation of a precipitate is monitored over time using techniques like nephelometry (light scattering) or UV-Vis spectroscopy. The concentration at which precipitation occurs is taken as the kinetic solubility.

Dynamic (Synthetic) Method

This method involves monitoring the dissolution of the solid as a function of temperature.

Methodology:

  • Sample Preparation: A suspension of a known composition (mass fraction) of the solute in the solvent is prepared in a thermostatically controlled vessel equipped with a stirrer and a temperature probe.

  • Heating and Observation: The suspension is heated at a controlled rate while being stirred. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition.

  • Data Collection: This process is repeated for several different compositions to construct a solubility curve (solubility vs. temperature). The disappearance of the solid can be detected visually or by instrumental methods that measure the turbidity of the solution.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_method 2. Method Selection cluster_kinetic 3a. Kinetic Solubility cluster_equilibrium 3b. Equilibrium Solubility (Shake-Flask) prep_compound Obtain pure 2-Amino-4-cyanobenzeneboronic acid hydrochloride prep_solvents Prepare solvents and buffers of interest method_choice High-throughput screening? prep_compound->method_choice ks_stock Prepare DMSO stock solution method_choice->ks_stock Yes es_add Add excess solid to solvent method_choice->es_add No ks_add Add stock to aqueous buffer ks_stock->ks_add ks_measure Monitor precipitation (Nephelometry/UV-Vis) ks_add->ks_measure ks_result Determine kinetic solubility ks_measure->ks_result es_equilibrate Equilibrate at constant temperature (24-72h) es_add->es_equilibrate es_separate Separate solid and liquid phases es_equilibrate->es_separate es_quantify Quantify concentration (HPLC/UV-Vis) es_separate->es_quantify es_result Determine thermodynamic solubility es_quantify->es_result

Stability and Storage of 2-Amino-4-cyanobenzeneboronic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Amino-4-cyanobenzeneboronic acid hydrochloride. Due to the limited availability of specific quantitative stability data in the public domain for this compound, this guide focuses on the general characteristics of arylboronic acids, information from safety data sheets, and established protocols for stability testing. It is crucial for users to perform their own stability studies to determine the shelf-life and appropriate storage conditions for their specific applications.

Core Concepts in Stability of Arylboronic Acids

Arylboronic acids are susceptible to several degradation pathways that can impact their purity and reactivity. The primary routes of degradation are oxidation and protodeboronation.

  • Oxidation: The boron center in boronic acids can be oxidized, leading to the formation of boric acid and the corresponding phenol. This process can be accelerated by exposure to air (oxygen), especially in solution.

  • Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is often catalyzed by acidic or basic conditions and can be influenced by the presence of moisture.

The stability of this compound will be influenced by factors such as temperature, humidity, light, and pH.

Recommended Storage and Handling

Based on available Safety Data Sheets (SDS), the following storage and handling conditions are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature Store at -20°C.To minimize thermal degradation and slow down potential chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the boron center.
Moisture Keep container tightly closed in a dry place.[1]The compound is moisture-sensitive; moisture can facilitate hydrolysis and protodeboronation.[1]
Light Protect from light.To prevent potential photolytic degradation.
Handling Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.To avoid inhalation of dust and prevent skin and eye contact.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.These can accelerate the degradation of the compound.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known reactivity of arylboronic acids.

G cluster_main Potential Degradation of this compound cluster_oxidation Oxidation cluster_protodeboronation Protodeboronation A 2-Amino-4-cyanobenzeneboronic acid hydrochloride B 2-Amino-4-cyanophenol A->B [O] C 3-Aminobenzonitrile A->C H+

Figure 1. Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of studies should be conducted. The following are generalized protocols based on International Council for Harmonisation (ICH) guidelines.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the compound under recommended and stressed storage conditions.

Table 2: Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity

Experimental Workflow:

Figure 2. Workflow for long-term and accelerated stability studies.
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Table 3: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents/Conditions
Acid Hydrolysis 0.1 M HCl, room temperature and 60°C
Base Hydrolysis 0.1 M NaOH, room temperature and 60°C
Oxidation 3% H₂O₂, room temperature
Thermal 80°C (solid state and in solution)
Photostability ICH Q1B recommended light exposure

Methodology:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.

  • Expose the solutions to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

  • For thermal and photostability, expose the solid compound to the stress conditions.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. While a specific validated method is not publicly available, the following provides a starting point for method development.

Table 4: Suggested Starting Parameters for HPLC Method Development

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a linear gradient from 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including an assessment of:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Conclusion

References

Spectroscopic Analysis of 2-Amino-4-cyanobenzeneboronic acid hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2-Amino-4-cyanobenzeneboronic acid hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

A thorough search of available scientific literature and chemical databases did not yield specific, publicly available experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound. While predicted mass spectrometry data is available, empirical spectra are not published.

The following tables are structured to present the anticipated spectroscopic data for this compound. In the absence of experimental values, these tables serve as a template for data organization upon acquisition.

Table 1: Predicted Mass Spectrometry Data

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]+163.06734135.9
[M+Na]+185.04928145.5
[M-H]-161.05278136.9
[M+NH4]+180.09388153.0
[M+K]+201.02322142.8
[M+H-H2O]+145.05732124.3
[M+HCOO]-207.05826154.2
[M+CH3COO]-221.07391188.2
[M+Na-2H]-183.03473139.7
[M]+162.05951128.0
[M]-162.06061128.0

Data sourced from computational predictions.

Table 2: ¹H NMR (Proton NMR) Data (Anticipated)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data Not Available
Data Not Available
Data Not Available
Data Not Available

Table 3: ¹³C NMR (Carbon NMR) Data (Anticipated)

Chemical Shift (δ) ppmAssignment
Data Not Available
Data Not Available
Data Not Available
Data Not Available
Data Not Available
Data Not Available
Data Not Available

Table 4: IR (Infrared) Spectroscopy Data (Anticipated)

Wavenumber (cm⁻¹)IntensityAssignment
Data Not Available
Data Not Available
Data Not Available
Data Not Available
Data Not Available

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: A small quantity of the solid compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration is typically in the range of 5-10 mg/mL.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Correction Phase & Baseline Correction FT->Correction Reference Reference Chemical Shifts Correction->Reference Final Spectra Final Spectra Reference->Final Spectra

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify functional groups within the molecule based on their vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: The background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Place_Sample Place Solid on ATR Crystal Sample_Spec Record Sample Spectrum Place_Sample->Sample_Spec Background Record Background Spectrum Background->Sample_Spec Subtract Subtract Background Final Spectrum Final Spectrum Subtract->Final Spectrum

FTIR-ATR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition: The sample solution is infused into the ESI source, where it is ionized. The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry is employed to determine the accurate mass.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The accurate mass measurement is used to predict the elemental formula.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in Volatile Solvent Infuse Infuse into ESI Source Ionize Ionize Sample Infuse->Ionize Analyze Analyze m/z Ionize->Analyze Identify_Peaks Identify Molecular & Fragment Ions Analyze->Identify_Peaks Determine_Formula Determine Elemental Formula Identify_Peaks->Determine_Formula Final Mass Spectrum Final Mass Spectrum Determine_Formula->Final Mass Spectrum

Commercial Suppliers and Technical Guide for 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4-cyanobenzeneboronic acid hydrochloride (CAS No: 850568-47-7), a versatile building block in medicinal chemistry and organic synthesis. This document outlines its commercial availability, key chemical and physical properties, and its significant applications, particularly in the synthesis of novel therapeutic agents. Detailed experimental protocols for its use in common synthetic transformations are also provided.

Commercial Availability

This compound is available from a range of commercial chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The available purities and typical product specifications vary between suppliers. A summary of prominent suppliers and their offerings is presented below.

Table 1: Commercial Suppliers of this compound

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Sigma-Aldrich 95%[1]850568-47-7[1]C₇H₇BN₂O₂ · HCl198.42Available as a solid.[1]
American Elements Can be produced to various standard grades including Mil Spec, ACS, Reagent, Technical, Food, Agricultural, and Pharmaceutical Grade.[2]850568-47-7C₇H₇BN₂O₂ · HCl198.42Offers high purity, submicron, and nanopowder forms.[2]
E FORU Purities may include 99%, 99.9%, 99.99%, 99.999%, and 99.9999%.[3]850568-47-7[3]C₇H₇BN₂O₂ · HCl198.42Specializes in high purity forms and offers custom packaging.[3]
abcr GmbH 97%850568-47-7C₇H₈BClN₂O₂198.42
2A Biotech ≥96%850568-47-7[4]C₇H₇BN₂O₂ · HClNot Specified

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValueReference
CAS Number 850568-47-7[1][3][4][5]
Molecular Formula C₇H₇BN₂O₂ · HCl[3]
Molecular Weight 198.42 g/mol
IUPAC Name (2-amino-4-cyanophenyl)boronic acid;hydrochloride[3]
Synonyms 2-Amino-4-cyanophenylboronic acid hydrochloride, (2-Amino-4-cyanophenyl)boronic acid hydrochloride[6]
Appearance Solid[1]
Melting Point 214-218 °C[1]
Storage Temperature -20°C[1]
InChI Key XTCOKKVEUFHXBE-UHFFFAOYSA-N[1][3]
SMILES B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl[3]

Applications in Research and Drug Discovery

Boronic acids and their derivatives are crucial intermediates in modern medicinal chemistry. Their unique ability to form reversible covalent bonds and act as versatile coupling partners in carbon-carbon bond-forming reactions makes them invaluable in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures, which are prevalent in many biologically active compounds. The amino and cyano functionalities on the phenylboronic acid ring offer sites for further chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd2_complex R'-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)2 + Base) pd2_complex->transmetalation diaryl_pd2_complex R'-Pd(II)L2-Ar transmetalation->diaryl_pd2_complex reductive_elimination Reductive Elimination diaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R'-Ar (Product) reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Serine Protease Inhibition

Boronic acids are well-established inhibitors of serine proteases. The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of peptide bond hydrolysis. This property has been successfully exploited in the development of several FDA-approved drugs. The structural motifs present in this compound can serve as a scaffold for the design of novel and selective serine protease inhibitors for various therapeutic targets.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the coupling of this compound with an aryl halide.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base in a flask. degas Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) 3x. reagents->degas solvent Add degassed solvent(s). degas->solvent heat Heat the reaction mixture to the desired temperature with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Extract the product with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by chromatography. dry->purify

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Synthesis of this compound

The synthesis of aminophenylboronic acids can be achieved through various methods. A common approach involves the modification of a pre-existing phenylboronic acid. A plausible synthetic route, adapted from a similar patented procedure[7], is outlined below.

  • Nitration: 4-Cyanophenylboronic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group ortho to the boronic acid moiety.

  • Reduction: The resulting 2-nitro-4-cyanophenylboronic acid is then reduced to the corresponding amine using a suitable reducing agent, such as catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (e.g., Sn/HCl, Fe/HCl).

  • Salt Formation: The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Safety Information

This compound should be handled with care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Table 3: Hazard Statements and Precautionary Statements

Hazard StatementDescription
H302 Harmful if swallowed.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P271 Use only outdoors or in a well-ventilated area.[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes only. All experiments should be conducted with appropriate safety precautions and by qualified individuals.

References

A Technical Guide to the Purity and Quality Specifications of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for 2-Amino-4-cyanobenzeneboronic acid hydrochloride, a key building block in pharmaceutical synthesis. This document outlines typical quality attributes, potential impurities, and detailed analytical methodologies for the characterization of this compound, ensuring its suitability for research and drug development applications.

Quality Specifications

The quality of this compound is defined by a set of physical and chemical parameters. The following table summarizes the typical specifications for this material.

ParameterSpecification
Appearance White to off-white solid
Identity Conforms to the structure
Purity (by HPLC) ≥ 95.0%[1][2]
Purity (by 1H NMR) Conforms to structure
Water Content (by Karl Fischer) ≤ 1.0%
Residual Solvents Meets ICH Q3C limits
Inorganic Impurities (as Boric Acid) ≤ 1.0%
Heavy Metals ≤ 20 ppm

Impurity Profile

Impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical products.[3][4][5][6] Impurities in this compound can originate from the synthesis process or degradation.

Potential Process-Related Impurities:

  • Starting Material: Unreacted starting materials from the synthetic route.

  • Intermediates: Residual intermediates from incomplete reactions. A plausible synthetic route starting from p-carboxyphenylboronic acid involves nitration, esterification, and reduction, which could lead to corresponding residual intermediates.

  • By-products: Compounds formed through side reactions during synthesis.

Potential Degradation Impurities:

  • Boroxines: Boronic acids have a tendency to undergo dehydration to form cyclic trimers known as boroxines. This is a common impurity in boronic acid compounds.

  • Oxidation Products: The amino group can be susceptible to oxidation.

  • Hydrolysis Products: The cyano group can be susceptible to hydrolysis.

The following table lists potential impurities that should be monitored.

ImpurityStructureOrigin
Boric Acid B(OH)₃Hydrolysis of the boronic acid
Boroxine (C₇H₅BN₂O)₃Dehydration of the boronic acid
Starting Material (e.g., 4-bromo-2-aminobenzonitrile) C₇H₅BrN₂Incomplete reaction
Oxidized Impurity VariesOxidation of the amino group

Analytical Methodologies

Accurate and robust analytical methods are essential for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

HPLC is the primary technique for assessing the purity and quantifying impurities.[7][8][9][10]

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Structural Confirmation

¹H and ¹¹B NMR are crucial for confirming the identity and structure of the compound.[11][12][13][14][15]

Experimental Protocol:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts and coupling constants should be consistent with the structure of this compound.

  • ¹¹B NMR:

    • Acquire a boron-11 spectrum.

    • A single peak corresponding to the boronic acid moiety is expected.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

LC-MS is a powerful tool for confirming the molecular weight and identifying unknown impurities. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form boroxines.[1][2][16][17][18]

Experimental Protocol:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

  • LC Conditions: Utilize the HPLC method described in section 3.1.

  • Data Analysis:

    • Confirm the mass of the parent ion [M+H]⁺.

    • Analyze the mass spectra for potential impurities and fragmentation patterns to aid in their identification.

Workflow and Logical Relationships

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for this compound.

qc_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Product Release raw_materials raw_materials synthesis synthesis raw_materials->synthesis Process Control crude_product crude_product synthesis->crude_product purification purification crude_product->purification final_product final_product purification->final_product In-process Control appearance appearance final_product->appearance identity_nmr identity_nmr final_product->identity_nmr purity_hplc purity_hplc final_product->purity_hplc water_content water_content final_product->water_content residual_solvents residual_solvents final_product->residual_solvents impurities impurities final_product->impurities specification_check specification_check appearance->specification_check identity_nmr->specification_check purity_hplc->specification_check water_content->specification_check residual_solvents->specification_check impurities->specification_check certificate_of_analysis certificate_of_analysis specification_check->certificate_of_analysis Meets Specs investigation investigation specification_check->investigation Out of Spec product_release product_release certificate_of_analysis->product_release

Caption: Quality control workflow for this compound.

Interrelation of Quality Attributes

The various quality attributes are interconnected and collectively ensure the overall quality of the material.

quality_attributes Purity Purity Impurity Profile Impurity Profile Purity->Impurity Profile Assay Assay Purity->Assay Identity Identity Structure (NMR, MS) Structure (NMR, MS) Identity->Structure (NMR, MS) Appearance Appearance Identity->Appearance Safety Safety Residual Solvents Residual Solvents Safety->Residual Solvents Heavy Metals Heavy Metals Safety->Heavy Metals Impurity Profile->Safety Structure (NMR, MS)->Purity

Caption: Interrelation of key quality attributes.

References

Navigating Organic Synthesis: A Technical Guide to the Applications of 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-cyanobenzeneboronic acid hydrochloride is a versatile bifunctional organic compound with significant potential in synthetic chemistry, particularly in the construction of complex molecular architectures. Its structure, incorporating a boronic acid moiety, an amino group, and a cyano group, makes it a valuable building block in medicinal chemistry and materials science. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2] The presence of amino and cyano functionalities offers additional sites for chemical modification, enabling the synthesis of diverse compound libraries for screening and development. This guide provides an in-depth overview of the potential applications, relevant experimental protocols, and the synthetic utility of this compound, drawing upon established methodologies for similar boronic acid derivatives.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is limited, a plausible synthetic route can be extrapolated from methods used for analogous compounds, such as 2-amino-4-alkoxycarbonylphenyl boronic acid hydrochloride.[3] A common strategy involves the nitration of a substituted phenylboronic acid, followed by reduction of the nitro group to an amine. A potential synthetic pathway is outlined below.

Synthesis_of_2_Amino_4_cyanobenzeneboronic_acid_hydrochloride cluster_start Starting Material cluster_reaction1 Nitration cluster_intermediate Intermediate cluster_reaction2 Reduction & Acidification cluster_product Final Product 4-cyanophenylboronic_acid 4-Cyanophenylboronic Acid HNO3_H2SO4 HNO₃ / H₂SO₄ 2_nitro_4_cyanophenylboronic_acid 2-Nitro-4-cyanophenylboronic Acid HNO3_H2SO4->2_nitro_4_cyanophenylboronic_acid H2_PdC_HCl H₂, Pd/C HCl product 2-Amino-4-cyanobenzeneboronic acid hydrochloride H2_PdC_HCl->product

Caption: Proposed synthesis of this compound.

Core Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex molecular frameworks of pharmaceuticals and functional materials.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[5][6] This reaction is widely used to form biaryl structures, which are prevalent in many biologically active molecules.[1] this compound can be used to introduce the 2-amino-4-cyanophenyl moiety into a target molecule.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)-X L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation Ar-Pd(II)-Ar'_L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'_L2->Ar-Ar' Reductive Elimination Ar-X Aryl Halide (Ar-X) Ar'B(OH)2 Boronic Acid (Ar'-B(OH)₂) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine or alcohol.[7][8] This reaction is particularly useful for the synthesis of aryl amines and aryl ethers under mild conditions, often at room temperature and open to the air.[7] this compound could serve as the aryl source in such transformations.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A representative protocol for a Suzuki-Miyaura coupling reaction is as follows:[9]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Chan-Lam Coupling

A typical procedure for a Chan-Lam N-arylation is as follows:[8]

  • Reaction Setup: To a reaction flask, add the amine or N-heterocycle (1.0 equiv.), this compound (1.5-2.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or methanol.

  • Reaction Conditions: The reaction mixture is stirred at room temperature and is often open to the air. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the N-arylated product.

Data Presentation

Due to the limited specific data for this compound, the following tables present representative yields for Suzuki-Miyaura and Chan-Lam coupling reactions with structurally similar aminophenylboronic acids to illustrate the expected efficiency of these transformations.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aminophenylboronic Acids with Various Aryl Halides

EntryAminophenylboronic AcidAryl HalideCatalystBaseSolventYield (%)
13-Aminophenylboronic acid4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O92
22-Aminophenylboronic acid1-Chloro-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃Dioxane/H₂O85
33-Aminophenylboronic acid2-IodopyridinePd(OAc)₂/SPhosK₃PO₄Toluene95

Data is illustrative and compiled from general literature on Suzuki-Miyaura reactions.

Table 2: Representative Yields for Chan-Lam Coupling of Aminophenylboronic Acids with Various Amines

EntryAminophenylboronic AcidAmineCatalystBaseSolventYield (%)
14-Aminophenylboronic acidAnilineCu(OAc)₂PyridineDCM88
23-Aminophenylboronic acidMorpholineCuIEt₃NMethanol75
34-Aminophenylboronic acidIndoleCu(OAc)₂PyridineDCM91

Data is illustrative and compiled from general literature on Chan-Lam reactions.

Conclusion

This compound is a promising building block for organic synthesis, offering multiple functional groups for chemical elaboration. Its primary utility is anticipated in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, enabling the efficient construction of complex organic molecules. While specific experimental data for this compound remains scarce, established protocols for similar boronic acids provide a solid foundation for its application in research and development. The continued exploration of such versatile reagents is crucial for advancing the fields of medicinal chemistry and materials science.

References

Technical Guide: Safety and Handling of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available safety and handling information for 2-Amino-4-cyanobenzeneboronic acid hydrochloride (CAS No: 850568-47-7). The information herein is compiled from publicly available data from chemical suppliers and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists, and drug development professionals should always consult the official SDS before handling this chemical. The toxicological properties of this compound have not been fully investigated.

Chemical Identification and Properties

This compound is a specialty chemical often used in organic synthesis and drug discovery research. Its safe handling is predicated on a thorough understanding of its chemical and physical properties.

Identifier Value
Chemical Name This compound
CAS Number 850568-47-7
Linear Formula C₇H₇BN₂O₂·HCl
Molecular Weight 198.41 g/mol
Physical Form Solid
Boiling Point 214-218 °C
Purity Typically ≥95%

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

Hazard Class Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). The choice of glove material should be based on breakthrough time and permeation rate.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If the generation of dust is unavoidable and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in laboratory areas.

  • Remove contaminated clothing and wash it before reuse.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage is at -20°C.

  • Protect from moisture.

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if safe to do so.

  • Clean-up:

    • Wear appropriate PPE.

    • Avoid raising dust.

    • Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent or detergent and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Experimental Protocols and Workflows

No specific experimental protocols for the safety and handling of this compound were found in the public domain. The following diagrams represent generalized workflows for handling hazardous chemicals and responding to spills, which are applicable to this compound based on its hazard profile.

G General Workflow for Handling Hazardous Solids cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Consult Safety Data Sheet (SDS) prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 prep4 Prepare Work Area (Fume Hood, Spill Kit Ready) prep3->prep4 handle1 Weigh Compound in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Store Compound Appropriately (-20°C, Tightly Sealed) handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: General laboratory workflow for handling hazardous solid chemicals.

G Chemical Spill Response Protocol start Spill Occurs assess Is the spill major or minor? start->assess evacuate Evacuate Area & Call Emergency Services assess->evacuate Major alert Alert Others in the Area assess->alert Minor ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean up Spill (Avoid Dust Generation) contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report the Incident decontaminate->report

Caption: Flowchart for responding to a chemical spill in a laboratory setting.

Disposal Considerations

All waste generated from the use of this compound must be considered hazardous.

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the material to enter drains or watercourses.

  • Contaminated packaging should be treated as the product itself.

This technical guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures based on the specific conditions of their work.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures. These motifs are prevalent in a vast array of biologically active compounds, making this reaction indispensable in medicinal chemistry and drug development. 2-Amino-4-cyanobenzeneboronic acid hydrochloride is a valuable building block, incorporating three key functional groups: a nucleophilic amino group, an electron-withdrawing cyano group, and the versatile boronic acid moiety. This unique combination allows for the synthesis of complex molecules with potential applications as pharmaceutical intermediates and functional materials.

These application notes provide a comprehensive guide to the use of this compound in Suzuki-Miyaura coupling reactions. Detailed protocols, optimization strategies, and key considerations are outlined to facilitate the successful synthesis of a diverse range of substituted biaryl compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 871126-27-1

  • Molecular Formula: C₇H₈BClN₂O₂

  • Molecular Weight: 202.42 g/mol

  • Appearance: Off-white to pale yellow solid

  • Key Features: The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the phenylboronic acid ring can influence its reactivity in the Suzuki-Miyaura coupling. The hydrochloride salt form enhances stability and solubility in certain solvents.

Application: Synthesis of a Model Biaryl Compound

This protocol details the synthesis of 2'-Amino-4'-cyano-[1,1'-biphenyl]-4-carbonitrile, a representative biaryl compound, via the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product This compound plus1 + This compound->plus1 4-bromobenzonitrile plus1->4-bromobenzonitrile arrow1 Pd Catalyst, Base Solvent, Heat 4-bromobenzonitrile->arrow1 2'-Amino-4'-cyano-[1,1'-biphenyl]-4-carbonitrile arrow1->2'-Amino-4'-cyano-[1,1'-biphenyl]-4-carbonitrile

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocols

Materials and Reagents
  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

General Procedure
  • Inert Atmosphere Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if applicable, in a 1:2 or 1:4 Pd:ligand ratio for monodentate ligands).

  • Reagent Addition: Add the base (2.0-3.0 equiv). The flask should be sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Degassed solvent(s) are then added via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.

  • Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Example Protocol:
ParameterCondition
Aryl Halide 4-bromobenzonitrile (1.0 mmol, 182 mg)
Boronic Acid 2-Amino-4-cyanobenzeneboronic acid HCl (1.2 mmol, 243 mg)
Catalyst Pd(PPh₃)₄ (0.03 mmol, 35 mg)
Base K₂CO₃ (2.0 mmol, 276 mg)
Solvent 1,4-Dioxane (8 mL) and Water (2 mL)
Temperature 90 °C
Time 12-24 hours
Expected Yield 75-90% (post-purification)

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling with this compound can be influenced by several factors. The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-CN) makes this substrate particularly interesting and potentially challenging.

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystUse a fresh source of palladium catalyst or consider a more active pre-catalyst.
Insufficiently strong baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄, especially for less reactive aryl chlorides.
Low reaction temperatureIncrease the temperature, but monitor for potential decomposition.
Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is thoroughly dried. Consider using a boronic ester derivative for increased stability.
Homocoupling of Boronic Acid High concentration of boronic acidConsider slow addition of the boronic acid to the reaction mixture.
Catalyst systemBulky, electron-rich ligands can sometimes suppress homocoupling.
Coupling with Electron-Rich Aryl Halides Slow oxidative additionEmploy more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate this step.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants1 Ar-X reactants1->oxidative_addition reactants2 Ar'-B(OH)₂ + Base reactants2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical workflow for performing and analyzing the Suzuki-Miyaura coupling is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Work-up cluster_purification Purification & Characterization prep_reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Assemble Reaction under Inert Gas prep_reagents->setup prep_glass Dry Glassware prep_glass->setup prep_solvent Degas Solvents add_solvents Add Degassed Solvents prep_solvent->add_solvents setup->add_solvents heat Heat and Stir add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a versatile and valuable building block for the synthesis of highly functionalized biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented here offer a solid foundation for researchers to develop and optimize their synthetic routes. Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields and purity, particularly given the unique electronic properties of this substrate. By following these recommendations, scientists in drug discovery and materials science can effectively utilize this reagent to access novel molecular architectures.

Application Notes and Protocols for Suzuki Coupling with 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2-Amino-4-cyanobenzeneboronic acid hydrochloride with various aryl and heteroaryl halides.

This compound is a versatile building block, incorporating amino and cyano functionalities that are valuable for further synthetic transformations. However, its hydrochloride salt form and the presence of both an electron-donating amino group and an electron-withdrawing cyano group present specific challenges that require careful optimization of reaction conditions. These notes are intended to guide researchers in developing a robust and efficient protocol for their specific applications.

Key Considerations for this Substrate

  • Boronic Acid Activation: As a hydrochloride salt, 2-Amino-4-cyanobenzeneboronic acid requires a sufficient amount of base to both neutralize the hydrochloride and facilitate the transmetalation step of the catalytic cycle. A minimum of three equivalents of base is typically recommended: one to neutralize the HCl, and two to form the active boronate species.

  • Choice of Base: The selection of the base is critical. Strong inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly employed. The choice may depend on the solvent system and the tolerance of other functional groups in the coupling partners.[1]

  • Catalyst System: The electronic nature of the boronic acid (containing both electron-donating and -withdrawing groups) suggests that a high-activity catalyst system is beneficial. Palladium catalysts with electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often effective for challenging substrates.[2] Standard catalysts like Pd(PPh₃)₄ can also be effective but may require higher temperatures and longer reaction times.

  • Solvent System: A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water to aid in the dissolution of the base. Common choices include 1,4-dioxane/water, toluene/water, and DMF/water. The choice of solvent can influence reaction rate and yield.

  • Potential Side Reactions: The presence of the amino group can potentially lead to N-arylation side reactions. While generally not a major issue in Suzuki coupling, the choice of catalyst and reaction conditions can help to minimize this. Additionally, protodeboronation (loss of the boronic acid group) can occur, especially with electron-deficient boronic acids, and can be mitigated by careful selection of the base and reaction temperature.

Proposed General Reaction Protocol

This protocol is a starting point and may require optimization for specific aryl/heteroaryl halides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a Buchwald ligand)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the selected base (3.0 - 4.0 equivalents), and the palladium catalyst (0.01 - 0.05 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the chosen anhydrous solvent and degassed water (a typical ratio is 4:1 to 10:1 solvent to water). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation: Recommended Screening Conditions

For the successful coupling of this compound, a systematic screening of catalysts, bases, and solvents is recommended. The following tables outline potential starting points for this optimization.

Table 1: Recommended Catalyst Systems

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos or XPhos1 - 3High activity for challenging substrates, including electron-rich and -deficient partners.
Pd(OAc)₂SPhos or XPhos1 - 3Versatile and highly active catalyst system.
PdCl₂(dppf)(dppf)2 - 5Good general catalyst, relatively air-stable.
Pd(PPh₃)₄(PPh₃)3 - 5Readily available and well-established, but may require higher temperatures.

Table 2: Recommended Bases

BaseEquivalentsStrengthSolubilityNotes
K₃PO₄3.0 - 4.0StrongModerately soluble in waterOften a good first choice for challenging couplings.
Cs₂CO₃3.0 - 4.0StrongHighly soluble in waterVery effective but more expensive.
K₂CO₃3.0 - 4.0ModerateHighly soluble in waterA common and cost-effective choice.
Na₂CO₃3.0 - 4.0ModerateHighly soluble in waterAnother common and economical option.

Table 3: Recommended Solvent Systems

Solvent System (v/v)Typical Temperature (°C)Characteristics
1,4-Dioxane / Water (4:1)80 - 100A very common and effective solvent system for Suzuki couplings.
Toluene / Water (4:1)80 - 110Good for higher temperature reactions.
DMF / Water (4:1)100 - 120Can be effective for less reactive halides, but DMF can be difficult to remove.
Acetonitrile / Water (4:1)80A more polar aprotic solvent option.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - 2-Amino-4-cyanobenzeneboronic acid HCl - Aryl/Heteroaryl Halide - Base - Catalyst B Add Solvents (e.g., Dioxane/Water) A->B 1. C Degas with Inert Gas (Ar or N2) B->C 2. D Heat and Stir (e.g., 80-120 °C) C->D 3. E Monitor Reaction Progress (TLC or LC-MS) D->E 4. F Cool to Room Temperature E->F 5. G Extraction with Organic Solvent F->G 6. H Drying and Concentration G->H 7. I Purification (Column Chromatography) H->I 8.

Caption: A flowchart illustrating the general experimental workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pdiix R-Pd(II)L_n-X pd0->pdiix transmetalation Transmetalation (Ar-B(OH)3-) pdiir R-Pd(II)L_n-Ar pdiix->pdiir pdiir->pd0 reductive_elimination Reductive Elimination product R-Ar boronic_acid Ar-B(OH)2 boronate [Ar-B(OH)3]- boronic_acid->boronate base Base (e.g., OH-) base->boronate boronate->pdiix

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Catalyst Selection in Reactions Involving 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to catalyst selection for cross-coupling reactions involving 2-Amino-4-cyanobenzeneboronic acid hydrochloride. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: a boronic acid, an aniline-type amino group, and a cyano group. The successful application of this reagent in common carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, is highly dependent on the judicious choice of the catalytic system.

Introduction to Cross-Coupling with this compound

This compound presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid, while the amino group can potentially coordinate to the metal center, affecting the catalytic cycle. Therefore, careful selection of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.

The primary reactions of interest for this substrate are:

  • Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond, coupling the boronic acid with an aryl or heteroaryl halide/triflate.

  • Buchwald-Hartwig Amination: Although this molecule already contains an amino group, it can, in principle, act as the amine coupling partner in reactions with aryl halides. However, it is more commonly used as the boronic acid component in Suzuki-Miyaura reactions. For the purpose of these notes, we will focus on its application in Suzuki-Miyaura couplings.

Catalyst System Selection for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds.[1][2][3] The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.[1] For a substrate like 2-Amino-4-cyanobenzeneboronic acid, the choice of ligand and base is critical to overcome the potential challenges posed by the functional groups.

Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling of Structurally Similar Boronic Acids

Since specific literature data for this compound is limited, the following table summarizes effective catalyst systems for structurally related aminobenzeneboronic acids and arylboronic acids bearing electron-withdrawing groups. These conditions provide a strong starting point for optimization.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes on Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100HighEffective for electron-deficient arylboronic acids.
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane80-110HighBroadly applicable for challenging couplings.
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80Moderate to HighClassical conditions, may require longer reaction times.
PdCl₂(dppf)-K₂CO₃DME/H₂O90HighGood for a wide range of functional groups.
PdCl₂(PCy₃)₂-K₃PO₄THFRoom Temp - 60HighFor activated aryl halides.

Mandatory Visualization: Logical Workflow for Catalyst Screening

G Catalyst Screening Workflow for Suzuki-Miyaura Coupling cluster_start Initial Setup cluster_conditions Condition Screening cluster_analysis Analysis and Optimization Start Select Aryl Halide and 2-Amino-4-cyanobenzeneboronic acid HCl Catalyst Screen Pd Precursors: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ Start->Catalyst Ligand Screen Ligands: XPhos, SPhos, PPh₃ Catalyst->Ligand Base Screen Bases: K₃PO₄, K₂CO₃, Cs₂CO₃ Ligand->Base Solvent Screen Solvents: Dioxane, Toluene, DME (with H₂O) Base->Solvent Analysis Analyze Reaction by LC-MS/TLC Solvent->Analysis Analysis->Catalyst Low Conversion Optimization Optimize Temperature and Reaction Time Analysis->Optimization Optimization->Catalyst Result High Yield of Desired Product Optimization->Result G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar Boronic Ar'B(OH)₂ (Base) Boronic->Transmetal ArX Ar-X ArX->OxAdd RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

References

Application Notes and Protocols: Solvent Effects on the Reactivity of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-cyanobenzeneboronic acid hydrochloride is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The efficiency and outcome of these reactions are profoundly influenced by the choice of solvent. The solvent system can affect the solubility of reactants, the stability and activity of the catalyst, and the reaction mechanism, thereby impacting reaction rates, yields, and impurity profiles.[1] These application notes provide a comprehensive overview of the anticipated solvent effects on the reactivity of this compound and offer a detailed protocol for its use in a typical Suzuki-Miyaura cross-coupling reaction.

Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions

The selection of an appropriate solvent is a critical parameter for optimizing Suzuki-Miyaura cross-coupling reactions. The polarity, coordinating ability, and protic or aprotic nature of the solvent can significantly influence the reaction's success.[2] While specific solvent screening data for this compound is not extensively published, general principles derived from similar arylboronic acids can be applied.

A variety of solvents have been successfully employed in Suzuki-Miyaura reactions, often as single solvents or in biphasic mixtures with water.[1] The addition of water can be beneficial for dissolving the inorganic base and facilitating the crucial transmetalation step in the catalytic cycle.[1][3]

Key Considerations for Solvent Selection:

  • Solubility: Poor solubility of any of the reactants (the boronic acid, coupling partner, or base) can lead to low or no product formation.[4] A co-solvent system, such as dioxane/water or toluene/ethanol/water, can often improve solubility.[4]

  • Catalyst Activity: The solvent must be compatible with the palladium catalyst. It should be properly degassed to prevent catalyst oxidation.[4] Some polar solvents can stabilize the active catalyst and influence selectivity.[2]

  • Base Activity: The effectiveness of the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is highly dependent on the solvent system. The presence of water is often necessary to dissolve the base and activate the boronic acid for transmetalation.[3]

  • Side Reactions: The solvent can influence the prevalence of side reactions. For instance, the presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[4] Anhydrous conditions may be necessary to prevent hydrolysis of sensitive functional groups on either coupling partner.[4]

Data Presentation: Summary of Anticipated Solvent Effects

The following table summarizes the expected effects of common solvents on the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The anticipated yields are based on general trends observed for similar reactions.[1][2][4]

Solvent System (v/v)BaseCatalystTemperature (°C)Anticipated Yield (%)Remarks
1,4-Dioxane / Water (4:1)K₂CO₃Pd(PPh₃)₄9085-95A robust and widely applicable system, often providing good to excellent yields.[1]
Toluene / Water (4:1)K₃PO₄Pd(dppf)Cl₂10080-90Suitable for higher reaction temperatures; requires efficient stirring for the biphasic mixture.[1]
Dimethylformamide (DMF)Cs₂CO₃Pd(OAc)₂ / SPhos11075-85A polar aprotic solvent that can enhance reaction rates, but may require higher temperatures.
Tetrahydrofuran (THF) / Water (4:1)K₂CO₃Pd(PPh₃)₄8070-80A common nonpolar solvent; may result in lower yields compared to more polar systems.[2]
Acetonitrile (MeCN) / Water (4:1)K₂CO₃Pd(dppf)Cl₂8565-75A polar aprotic solvent that can influence selectivity in some cases.[2]
2-Propanol / Water (4:1)K₃PO₄Pd(PPh₃)₄8560-70An alcohol co-solvent that can be effective, but may lead to side reactions with some substrates.

Experimental Protocols

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction to evaluate the effect of different solvents on the reactivity of this compound.

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equivalents)

  • Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF, THF, acetonitrile, 2-propanol)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware and purification supplies (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0 eq.).

    • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[4]

    • Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition:

    • Prepare the desired degassed solvent system (e.g., 4:1 mixture of organic solvent to water).

    • Add the degassed solvent system to the reaction flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[1]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[1]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[1]

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst setup Combine Reagents in Schlenk Flask reagents->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent System inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: Experimental workflow for screening solvent effects.

suzuki_cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Ar-X ox_add_label Oxidative Addition pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Ar'-B(OH)₂ Base trans_label Transmetalation pd2_trans->pd0 product Ar-Ar' pd2_trans->product red_elim_label Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a cornerstone of modern medicinal chemistry and materials science. Their unique structural motif is found in a wide array of pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important compounds, offering a broad functional group tolerance and generally high yields. This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing 2-Amino-4-cyanobenzeneboronic acid hydrochloride as a key building block. The presence of both an amino and a cyano group on the boronic acid scaffold provides valuable handles for further synthetic transformations, making it an attractive starting material for the generation of diverse molecular libraries.

Reaction Principle

The synthesis of substituted biphenyls described herein is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction couples an organoboron compound, in this case, this compound, with an aryl halide (or triflate) in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond of the biphenyl product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation biphenyl_pd_complex R1-Pd(II)L2-R2 transmetalation->biphenyl_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product R1-R2 (Biphenyl) reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronate_complex [R2-B(OH)3]- boronic_acid->boronate_complex base Base boronate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of substituted biphenyls using this compound. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF, toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted biphenyl.

Data Presentation

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions using this compound with various aryl halides. Please note that specific yields and reaction times may vary depending on the substrate and reaction conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)1001285
21-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (2)Cs₂CO₃DMF110892
32-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1001678
44-IodoacetophenonePd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃Acetonitrile/H₂O (3:1)801088
51-Chloro-3-nitrobenzenePd(OAc)₂ (3) / XPhos (6)K₃PO₄t-Amyl alcohol1202475

Note: The data presented in this table are representative and are intended to provide a general guideline. Actual results may vary.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of substituted biphenyls via Suzuki-Miyaura coupling.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base setup Reaction Setup: - Schlenk Flask - Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring quench Cool and Quench monitoring->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization: - NMR - MS - Purity Analysis chromatography->characterization Drug_Discovery_Pathway start Synthesis of Substituted Biphenyl library Library Generation (Further Derivatization) start->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_gen Lead Generation hit->lead_gen lead_opt Lead Optimization (SAR Studies) lead_gen->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Application of 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride in Medicinal Chemistry: A Focus on PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-cyanobenzeneboronic acid hydrochloride is a versatile bifunctional building block in medicinal chemistry, primarily utilized in the construction of complex heterocyclic scaffolds for drug discovery. Its unique structure, featuring a nucleophilic amino group, an electrophilic cyano group, and a boronic acid moiety suitable for cross-coupling reactions, makes it a valuable synthon for creating diverse molecular architectures. This application note will focus on its potential role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.

Application in the Synthesis of PARP Inhibitors: The Case of Niraparib

A prominent application of the 2-amino-4-cyanophenyl motif is found in the structure of Niraparib, a potent PARP-1 and PARP-2 inhibitor.[1][2] Niraparib is approved for the treatment of various cancers, including ovarian and breast cancer.[1][3] The core of Niraparib contains a 2-phenyl-2H-indazole-7-carboxamide structure, where the phenyl group is substituted with a piperidine ring. The synthesis of key intermediates for Niraparib and its analogs can be envisioned through a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for C-C bond formation.

Quantitative Data: Biological Activity of Niraparib

The following table summarizes the inhibitory activity of Niraparib against PARP enzymes and its cytotoxic effects on various cancer cell lines.

Target/Cell LineMeasurementValueReference
PARP-1IC₅₀3.8 nM[2]
PARP-2IC₅₀2.1 nM[2]
PEO1 (BRCA1/2 mutant)IC₅₀7.487 µM[4]
UWB1.289 (BRCA1/2 mutant)IC₅₀21.34 µM[4]
UWB1.289 + BRCA1 (wild-type)IC₅₀58.98 µM[4]
HCT-116IC₅₀>10 µM[5]
RKOIC₅₀>10 µM[5]

Experimental Protocols

The following protocols describe a proposed synthetic route to a key intermediate of Niraparib utilizing this compound via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of tert-butyl 3-(4-(3-amino-4-cyanophenyl)phenyl)piperidine-1-carboxylate

This protocol outlines the Suzuki-Miyaura coupling of this compound with a suitable piperidine-substituted aryl halide.

Materials:

  • This compound

  • tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and wash it with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: General Procedure for PARP Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of a compound against PARP enzymes.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone H1

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD⁺

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-coated plates

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • Stop solution (e.g., H₂SO₄)

Procedure:

  • Coat a streptavidin-coated 96-well plate with biotinylated NAD⁺.

  • In a separate plate, prepare a reaction mixture containing assay buffer, activated DNA, histone H1, and the test compound at various concentrations.

  • Add the PARP enzyme to initiate the reaction.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Transfer the reaction mixture to the biotinylated NAD⁺-coated plate and incubate to allow the poly(ADP-ribosyl)ated histones to bind.

  • Wash the plate to remove unbound components.

  • Add an anti-PAR antibody and incubate.

  • Wash the plate and add an HRP-conjugated secondary antibody.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Action of 2-Amino-4-cyanobenzeneboronic acid derived Inhibitor cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation Poly(ADP-ribosyl)ation PARP->PARylation SSB_to_DSB SSB Accumulation & Conversion to DSB PARP->SSB_to_DSB DDR_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->DDR_Proteins recruits BER Base Excision Repair DDR_Proteins->BER BER->DNA_Damage repairs Inhibitor PARP Inhibitor (e.g., Niraparib) Inhibitor->PARP inhibits Apoptosis Apoptosis in BRCA-deficient cells SSB_to_DSB->Apoptosis

Caption: Mechanism of PARP inhibition leading to apoptosis.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine Reactants: 2-Amino-4-cyanobenzeneboronic acid HCl, Aryl Halide, Base, Catalyst, Ligand Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Add_Solvents Add Solvents (Dioxane/Water) Inert_Atmosphere->Add_Solvents Heating Heat to 90°C (12-16 hours) Add_Solvents->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Work-up (Ethyl Acetate/Water) Cooling->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product Pure Coupled Product Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Logical Relationship

Logical_Relationship Building_Block 2-Amino-4-cyanobenzeneboronic acid HCl Reaction Suzuki-Miyaura Coupling Building_Block->Reaction Intermediate Key Synthetic Intermediate Reaction->Intermediate Final_Product Biologically Active Molecule (e.g., PARP Inhibitor) Intermediate->Final_Product Application Medicinal Chemistry Application: Anticancer Drug Discovery Final_Product->Application

Caption: From building block to medicinal application.

References

Application Notes and Protocols: 2-Amino-4-cyanobenzeneboronic acid hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-cyanobenzeneboronic acid hydrochloride is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex molecular architectures. The presence of three distinct functional groups—an amino group, a cyano moiety, and a boronic acid—offers a wide range of possibilities for synthetic transformations. This positions the reagent as a valuable tool in medicinal chemistry and materials science for the synthesis of novel compounds, including kinase inhibitors and other biologically active molecules.

The boronic acid functionality is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. The amino group can act as a nucleophile or be transformed into various other functionalities, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. These application notes provide an overview of its use and detailed protocols for key synthetic transformations.

Key Applications

  • Suzuki-Miyaura Coupling: Formation of biaryl scaffolds by coupling with aryl or heteroaryl halides. These structures are prevalent in many pharmaceutical agents.

  • Chan-Lam Coupling: Formation of C-N bonds to generate diarylamines.

  • Synthesis of Heterocycles: Serves as a precursor for the synthesis of quinazolines, benzimidazoles, and other fused heterocyclic systems.

  • Building Block for Kinase Inhibitors: The 2-aminobenzonitrile scaffold is a common feature in a variety of kinase inhibitors, where the amino group often interacts with the hinge region of the kinase.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The hydrochloride salt is typically neutralized in situ by the basic reaction conditions.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_conditions Conditions A 2-Amino-4-cyanobenzeneboronic acid HCl C 2-Amino-4-arylbenzonitrile A->C + B Aryl Halide (Ar-X) B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), palladium catalyst (0.05 eq), and base (3.0 eq).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) in an oil bath with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-arylbenzonitrile.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄K₂CO₃Dioxane/H₂O90885
1-Bromo-4-methoxybenzenePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100692
3-BromopyridinePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O951078

Note: The data presented in this table is representative and may vary based on the specific substrates and reaction conditions used.

General Protocol for Chan-Lam N-Arylation

This protocol outlines a general procedure for the copper-catalyzed Chan-Lam coupling of 2-Amino-4-cyanobenzeneboronic acid with an amine or amide.

Reaction Scheme:

Chan_Lam_Coupling cluster_conditions Conditions A 2-Amino-4-cyanobenzeneboronic acid C N-Aryl Amine/Amide A->C + B Amine/Amide (R₂NH) B->C Catalyst Cu Catalyst (e.g., Cu(OAc)₂) Base Base (e.g., Pyridine) Solvent Solvent (e.g., DCM)

Caption: General workflow for Chan-Lam N-Arylation.

Materials:

  • 2-Amino-4-cyanobenzeneboronic acid

  • Amine or amide

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine

  • Dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add 2-Amino-4-cyanobenzeneboronic acid (1.5 eq), the amine or amide (1.0 eq), and copper(II) acetate (1.5 eq).

  • Add activated 4 Å molecular sieves to the flask.

  • Add the solvent (e.g., DCM) and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Data for Chan-Lam Coupling

Amine/AmideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineCu(OAc)₂PyridineDCMRT4875
AnilineCuIEt₃NToluene802468
BenzamideCu(OTf)₂DMAPMeCNRT7255

Note: The data presented in this table is representative and may vary based on the specific substrates and reaction conditions used.

Application in Kinase Inhibitor Synthesis

The 2-amino-4-arylbenzonitrile scaffold, readily accessible through the Suzuki-Miyaura coupling of this compound, is a key pharmacophore in many kinase inhibitors. The amino group often forms crucial hydrogen bonds with the kinase hinge region, while the aryl group can be tailored to occupy the hydrophobic pocket.

Conceptual Synthetic Pathway:

Kinase_Inhibitor_Synthesis A 2-Amino-4-cyanobenzeneboronic acid HCl C Suzuki Coupling A->C B Heteroaryl Halide B->C D 2-Amino-4-(heteroaryl)benzonitrile C->D E Acylation/Alkylation of Amino Group D->E F Kinase Inhibitor Scaffold E->F

Caption: Conceptual pathway to a kinase inhibitor scaffold.

Safety Information

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific experimental setups. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An detailed overview of the reaction conditions for cross-coupling with 2-Amino-4-cyanobenzeneboronic acid hydrochloride is provided below.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures.[1] These motifs are crucial in the development of pharmaceuticals and functional materials.[2][3] this compound is a valuable building block in medicinal chemistry, enabling the introduction of an aminocyanophenyl group, which can be a key pharmacophore.

This document provides detailed protocols and reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Challenges and Considerations

Coupling reactions with this compound present specific challenges that must be addressed for optimal results:

  • Electron-Deficient Nature : The presence of a cyano group makes the boronic acid electron-deficient. This can slow down the transmetalation step and increase the likelihood of competitive protodeboronation, especially under harsh basic conditions.[4]

  • Amino Group Coordination : The free amino group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The choice of a suitable bulky, electron-rich phosphine ligand is crucial to mitigate this effect.

  • Hydrochloride Salt : The boronic acid is supplied as a hydrochloride salt. This means an additional equivalent of base is required to neutralize the HCl before the catalytic cycle can proceed. Therefore, the total amount of base must be carefully calculated (typically ≥ 3 equivalents).

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X (Aryl Palladium Halide) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ (Boronic Acid) + Base diorgano_pd R¹-Pd(II)L₂-R² (Diorganopalladium) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 R¹-R² (Coupled Product)

Figure 1: Suzuki-Miyaura Catalytic Cycle.

The following diagram outlines the standard laboratory workflow for setting up the cross-coupling reaction under an inert atmosphere.

Experimental_Workflow start Start: Prepare Glassware (Oven-dried flask with stir bar) add_solids 1. Add Solids to Flask - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand start->add_solids inert_atmosphere 2. Seal and Purge Seal flask with septum, then evacuate and backfill with inert gas (e.g., Argon) 3x add_solids->inert_atmosphere add_solvents 3. Add Degassed Solvents Inject solvent(s) via syringe inert_atmosphere->add_solvents heat_stir 4. Heat and Stir Heat to desired temperature with vigorous stirring add_solvents->heat_stir monitor 5. Monitor Reaction Track progress via TLC or LC-MS heat_stir->monitor workup 6. Work-up Cool, quench with water, and perform extraction monitor->workup purify 7. Purify Product Column chromatography workup->purify end End: Characterize Product (NMR, MS) purify->end

Figure 2: Experimental setup workflow.

Recommended Reaction Parameters

Optimization is often required for new substrate combinations. The following tables provide a starting point for developing a robust protocol for this compound.

Table 1: Recommended Palladium Catalysts and Ligands

Catalyst / PrecatalystLigandMol % (Pd)Notes
Pd₂(dba)₃SPhos1-5 mol%Excellent for electron-deficient and sterically hindered substrates.
Pd₂(dba)₃XPhos1-5 mol%A highly active and versatile ligand for challenging couplings.
Pd(PPh₃)₄-2-5 mol%A classic catalyst, may require higher temperatures and longer reaction times.
[Pd(allyl)Cl]₂cataCXium® A1-3 mol%Buchwald-type phosphine ligand, effective for heteroaryl couplings.
Pd(OAc)₂RuPhos2-5 mol%Often used for C-N and C-C couplings involving nitrogen-containing substrates.[5]

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄3.0 - 4.01,4-Dioxane / H₂O (4:1)80 - 110A strong, non-nucleophilic base often effective for sensitive boronic acids.
K₂CO₃3.0 - 4.0Toluene / H₂O (5:1)90 - 110A common and cost-effective choice.
Cs₂CO₃3.0THF / H₂O (4:1)60 - 80Highly effective but more expensive; allows for lower reaction temperatures.
KF3.0 - 4.01,4-Dioxane80 - 100Can be very effective, especially with bulky phosphine ligands.[6]
Na₂CO₃3.0 - 4.0DMF / H₂O (5:1)80 - 120A polar aprotic solvent that can sometimes alter reaction selectivity.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, 8 mL, and Water, 2 mL, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition : Degas the solvent mixture (e.g., Dioxane/H₂O) by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization : Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

  • Low Yield / No Reaction :

    • Ensure all reagents and solvents are anhydrous and properly degassed.

    • Increase catalyst/ligand loading or screen different ligand/base combinations.

    • Increase the reaction temperature.

  • Protodeboronation :

    • Use a milder base (e.g., KF or K₃PO₄ instead of stronger hydroxide bases).

    • Use a higher concentration of the boronic acid (e.g., 1.5-2.0 equiv).

    • Lower the reaction temperature if possible.

  • Formation of Side Products :

    • Optimize the reaction time to avoid product degradation.

    • Ensure the purity of starting materials. Homocoupling of the boronic acid can sometimes occur.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of 2-Amino-4-cyanobenzeneboronic acid hydrochloride. This valuable building block is frequently utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. The following sections detail a proposed multi-step synthesis, purification strategies, and a representative application in Suzuki-Miyaura cross-coupling reactions, with a focus on safety and scalability.

Overview of the Synthetic Strategy

The synthesis of this compound on a large scale necessitates a robust and reproducible synthetic route. A plausible and efficient pathway involves a three-step sequence starting from a commercially available substituted benzonitrile. The key transformations include a Miyaura borylation, followed by the reduction of a nitro group, and concluding with the formation and crystallization of the hydrochloride salt.

G A Starting Material (e.g., 4-Bromo-3-nitrobenzonitrile) B Step 1: Miyaura Borylation A->B C Intermediate (2-Nitro-4-cyanophenylboronic acid derivative) B->C D Step 2: Catalytic Hydrogenation C->D E Intermediate (2-Amino-4-cyanophenylboronic acid) D->E F Step 3: Salt Formation & Crystallization E->F G Final Product (2-Amino-4-cyanobenzeneboronic acid HCl) F->G

Figure 1: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed for a pilot plant or manufacturing setting and are based on established chemical principles and analogous reactions found in the literature.

Step 1: Miyaura Borylation of 4-Bromo-3-nitrobenzonitrile

This step involves the palladium-catalyzed cross-coupling of a halo-aromatic compound with a diboron reagent to install the boronic acid functionality.

Protocol:

  • Reactor Setup: Charge a suitable inerted reactor with 4-bromo-3-nitrobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Solvent Addition: Add a degassed solvent such as 1,4-dioxane or toluene (10-15 L/kg of starting material).

  • Catalyst Charging: Under an inert atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.01-0.03 eq).

  • Reaction: Heat the mixture to 80-100 °C and maintain for 8-16 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solids and wash with the reaction solvent.

  • Extraction: The filtrate is then typically washed with water and brine. The organic layer is concentrated under reduced pressure to yield the crude 2-nitro-4-cyanophenylboronic acid pinacol ester.

ParameterValue
Starting Material 4-Bromo-3-nitrobenzonitrile
Reagents Bis(pinacolato)diboron, Potassium Acetate
Catalyst Pd(dppf)Cl2
Catalyst Loading 1-3 mol%
Solvent 1,4-Dioxane or Toluene
Temperature 80-100 °C
Reaction Time 8-16 hours
Typical Yield 85-95%

Table 1: Key Parameters for the Miyaura Borylation Step.

Step 2: Catalytic Hydrogenation of 2-Nitro-4-cyanophenylboronic Acid Pinacol Ester

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.

Protocol:

  • Reactor Setup: Charge a hydrogenation reactor with the 2-nitro-4-cyanophenylboronic acid pinacol ester (1.0 eq) and a suitable solvent like methanol or ethyl acetate (10-20 L/kg).

  • Catalyst Addition: Add a palladium on carbon catalyst (5-10% Pd/C, 1-5 mol% Pd).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at 25-50 °C. The reaction is typically complete within 4-8 hours. Monitor hydrogen uptake to determine the reaction endpoint.

  • Filtration: After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-cyanophenylboronic acid pinacol ester.

ParameterValue
Starting Material 2-Nitro-4-cyanophenylboronic acid pinacol ester
Catalyst 5-10% Palladium on Carbon
Catalyst Loading 1-5 mol% Pd
Solvent Methanol or Ethyl Acetate
Hydrogen Pressure 50-100 psi
Temperature 25-50 °C
Reaction Time 4-8 hours
Typical Yield 90-98%

Table 2: Key Parameters for the Catalytic Hydrogenation Step.

Step 3: Hydrolysis, Salt Formation, and Crystallization

The final step involves the hydrolysis of the pinacol ester and the formation and purification of the hydrochloride salt.

Protocol:

  • Hydrolysis: Dissolve the crude 2-amino-4-cyanophenylboronic acid pinacol ester in a suitable solvent mixture, such as acetone/water or isopropanol/water. Add hydrochloric acid (2-3 eq) and stir at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours to effect hydrolysis of the boronic ester.

  • Crystallization: Cool the solution to 0-5 °C to induce crystallization of the hydrochloride salt. The product may also be precipitated by the addition of an anti-solvent like methyl tert-butyl ether (MTBE) or heptane.

  • Isolation: Isolate the solid product by filtration.

  • Washing and Drying: Wash the filter cake with a cold solvent or anti-solvent to remove impurities. Dry the product under vacuum at 40-50 °C to a constant weight.

ParameterValue
Starting Material 2-Amino-4-cyanophenylboronic acid pinacol ester
Reagent Hydrochloric Acid
Solvents Acetone/Water, Isopropanol/Water
Anti-solvent MTBE, Heptane
Temperature 0-50 °C
Typical Yield 80-90%
Purity >98%

Table 3: Key Parameters for Salt Formation and Crystallization.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.

G A Pd(0) Catalyst B Oxidative Addition (with Aryl Halide) A->B C Pd(II) Intermediate B->C D Transmetalation (with Boronic Acid + Base) C->D E Di-aryl Pd(II) Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Biaryl Product F->G

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol:

  • Reactor Setup: To an inerted reactor, add the aryl halide (1.0 eq), this compound (1.2 eq), and a suitable base such as potassium carbonate or potassium phosphate (3.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Charging: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or a more modern catalyst system (e.g., a palladacycle with a suitable phosphine ligand) (0.5-2 mol%).

  • Reaction: Heat the mixture to 80-110 °C and stir for 6-12 hours, monitoring by HPLC.

  • Work-up: Cool the reaction, and add water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.

ParameterValue
Boronic Acid 2-Amino-4-cyanobenzeneboronic acid HCl
Coupling Partner Aryl Halide (Br, I, Cl, OTf)
Catalyst Pd(PPh3)4 or other Pd catalysts
Catalyst Loading 0.5-2 mol%
Base K2CO3, K3PO4
Solvent 1,4-Dioxane/Water
Temperature 80-110 °C
Reaction Time 6-12 hours

Table 4: General Parameters for Suzuki-Miyaura Coupling.

Scale-Up Safety and Handling Considerations

Scaling up chemical reactions introduces new safety challenges that must be carefully managed.

G A Process Safety Management B Hazard Identification A->B Identify C Risk Assessment A->C Evaluate D Control Measures A->D Implement E Emergency Preparedness A->E Plan

Figure 3: Key pillars of process safety management for scale-up.
  • Nitration Reactions: If a synthetic route involving nitration is chosen, extreme caution is necessary. Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[1][2] Key considerations include:

    • Careful control of reagent addition rate.

    • Efficient heat removal through reactor cooling systems.

    • Use of reaction calorimetry to understand the thermal profile of the reaction.[1]

    • Emergency quenching procedures.

  • Boronic Acids: While generally stable, boronic acids and their derivatives can be hygroscopic and may cause irritation.[3] For large quantities, the following should be observed:

    • Handle in a well-ventilated area.[3]

    • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[3]

    • Store in a dry, cool place, away from oxidizing agents.[3]

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion hazard.

    • Ensure the hydrogenation reactor is properly rated for the intended pressure and temperature.

    • Use intrinsically safe equipment in the vicinity of the reactor.

    • Carefully purge the system with an inert gas before and after the reaction to remove all oxygen and residual hydrogen.

    • The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air. The filter cake should be kept wet with water or an inert solvent and handled with care.

  • General Scale-Up Considerations:

    • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. Reactions that are easily controlled in the lab can become dangerous in a large reactor.

    • Mixing: Efficient mixing is crucial to avoid localized "hot spots" and ensure uniform reaction conditions.

    • Material Transfer: The safe handling and transfer of large quantities of flammable solvents and corrosive reagents require specialized equipment and procedures.

References

Protecting Group Strategies for 2-Amino-4-cyanobenzeneboronic acid hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups with 2-Amino-4-cyanobenzeneboronic acid hydrochloride. The focus is on orthogonal protection of the amino and boronic acid functionalities, enabling selective reactions and facilitating multi-step synthetic routes, particularly in the context of drug discovery and development.

Introduction

This compound is a versatile building block in medicinal chemistry and organic synthesis. Its three reactive sites—the amino group, the cyano group, and the boronic acid—offer numerous possibilities for molecular elaboration. However, the chemoselective modification of one site in the presence of others presents a significant challenge. An effective protecting group strategy is therefore essential to mask certain reactive groups temporarily while transformations are carried out at other positions.

This guide focuses on an orthogonal protection strategy, a cornerstone of modern synthetic chemistry.[1] This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and subsequent reaction of one functional group while others remain protected. For 2-Amino-4-cyanobenzeneboronic acid, a common and effective orthogonal strategy involves the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate and the boronic acid as a pinacol ester.

Orthogonal Protecting Group Strategy

The recommended orthogonal strategy for 2-Amino-4-cyanobenzeneboronic acid involves:

  • Amino Group Protection: The nucleophilic amino group is protected as a Boc-carbamate. The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[2]

  • Boronic Acid Protection: The boronic acid is protected as a pinacol ester. Pinacol boronate esters are significantly more stable than the corresponding boronic acids, particularly towards hydrolysis and oxidation.[3] They are generally stable to a wide range of reaction conditions but can be deprotected when necessary.[4]

This orthogonality allows for selective deprotection: the Boc group can be removed with acid while the pinacol ester remains intact, and the pinacol ester can be cleaved under specific hydrolytic conditions without affecting the Boc-protected amine.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific downstream applications and substrate reactivity.

Protocol 1: Boc Protection of the Amino Group

This protocol describes the protection of the amino group of this compound as a Boc-carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water (or another suitable solvent system)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add a base such as triethylamine (2.2 eq) or sodium bicarbonate (3.0 eq) to the solution and stir until the starting material is fully dissolved and the solution is basic.

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Quantitative Data (Representative):

ParameterValueReference
Yield 85-95%Adapted from general procedures[2][5]
Purity >95% (after chromatography)Adapted from general procedures[2][5]
Reaction Time 12-24 hoursAdapted from general procedures[2][5]

Protocol 2: Pinacol Ester Protection of the Boronic Acid

This protocol outlines the formation of the pinacol ester from N-Boc-2-amino-4-cyanobenzeneboronic acid.

Materials:

  • N-Boc-2-amino-4-cyanobenzeneboronic acid

  • Pinacol

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • To a solution of N-Boc-2-amino-4-cyanobenzeneboronic acid (1.0 eq) in an anhydrous solvent such as toluene, add pinacol (1.1-1.5 eq).

  • Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used without further purification. If necessary, it can be purified by crystallization or flash column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValueReference
Yield 90-98%Adapted from general procedures[3]
Purity >95%Adapted from general procedures[3]
Reaction Time 2-6 hoursAdapted from general procedures[3]

Deprotection Protocols

Protocol 3: Selective Deprotection of the Boc Group

This protocol allows for the selective removal of the Boc protecting group, leaving the pinacol ester intact.

Materials:

  • N-Boc-2-amino-4-cyanophenylboronic acid pinacol ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc-protected compound (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the deprotected amine.

Quantitative Data (Representative):

ParameterValueReference
Yield >95%Adapted from general procedures[2][6]
Purity High (often used without further purification)Adapted from general procedures[2][6]
Reaction Time 1-4 hoursAdapted from general procedures[2][6]
Protocol 4: Deprotection of the Pinacol Ester

The deprotection of the pinacol ester to regenerate the boronic acid can be achieved under various conditions, often involving hydrolysis.

Materials:

  • N-Boc-2-amino-4-cyanophenylboronic acid pinacol ester

  • Aqueous acid (e.g., HCl) or a transesterification agent (e.g., phenylboronic acid)

  • Solvent (e.g., acetone, THF)

Procedure (Acidic Hydrolysis):

  • Dissolve the pinacol ester in a mixture of acetone and aqueous HCl (e.g., 1 M).

  • Stir the mixture at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a base (e.g., NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the boronic acid.

Quantitative Data (Representative):

ParameterValueReference
Yield Variable, generally moderate to highAdapted from general procedures[4]
Purity Dependent on workupAdapted from general procedures[4]
Reaction Time Several hours to overnightAdapted from general procedures[4]

Application in Synthesis: Suzuki-Miyaura Coupling

The orthogonally protected 2-Amino-4-cyanobenzeneboronic acid pinacol ester is an excellent substrate for Suzuki-Miyaura cross-coupling reactions.[7][8] The pinacol ester provides stability and good reactivity in palladium-catalyzed couplings with aryl or vinyl halides/triflates.

General Procedure for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the N-Boc-2-amino-4-cyanophenylboronic acid pinacol ester (1.0-1.5 eq), the aryl/vinyl halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The use of an orthogonal protecting group strategy, specifically employing Boc for the amino group and a pinacol ester for the boronic acid, provides a robust and versatile approach for the selective functionalization of this compound. These detailed protocols and application notes serve as a valuable resource for researchers engaged in the synthesis of complex molecules for drug discovery and other applications. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols: Derivatization of the Amino Group in 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the chemical modification of the amino group of 2-Amino-4-cyanobenzeneboronic acid hydrochloride. The following protocols for sulfonylation, acylation, and reductive amination are based on established synthetic methodologies for aromatic amines and aminophenylboronic acids. While these are generalized procedures, they provide a strong starting point for the derivatization of this specific substrate. Researchers should consider small-scale trial reactions to optimize conditions for their specific needs.

1. Introduction

This compound is a bifunctional molecule that is of interest in medicinal chemistry and materials science. The presence of a reactive amino group, a cyano moiety, and a boronic acid functionality allows for a variety of chemical transformations. Derivatization of the amino group can be a crucial step in the synthesis of more complex molecules, enabling the modulation of the compound's biological activity, solubility, and other physicochemical properties. This document outlines three common and versatile methods for the derivatization of the amino group: sulfonylation, acylation, and reductive amination.

2. General Considerations

Starting Material: this compound is a salt. For most derivatization reactions targeting the amino group, which acts as a nucleophile, the free amine is required. Therefore, a neutralization step using a suitable base is typically necessary prior to or during the derivatization reaction. The choice of base will depend on the specific reaction conditions and the stability of the reactants and products. Common bases include triethylamine (Et3N), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO3), or potassium carbonate (K2CO3).

Reaction Monitoring: Progress of the reactions should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of reaction completion and to check for the formation of byproducts.

Purification: Purification of the final products is critical to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for boronic acid derivatives include recrystallization, column chromatography on silica gel, or preparative High-Performance Liquid Chromatography (HPLC). The choice of purification method will depend on the properties of the synthesized compound.

Characterization: The structure and purity of the derivatized products should be confirmed by standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹¹B NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Protocols

Sulfonylation of the Amino Group

This protocol describes the formation of a sulfonamide linkage by reacting the amino group with a sulfonyl chloride in the presence of a base.

Reaction Scheme:

Sulfonylation 2-Amino-4-cyanobenzeneboronic_acid_HCl This compound Product N-(4-cyano-2-(dihydroxyboranyl)phenyl)sulfonamide 2-Amino-4-cyanobenzeneboronic_acid_HCl->Product Sulfonyl_chloride R-SO2Cl Sulfonyl_chloride->Product Base Base (e.g., Pyridine, Et3N) Base->Product Solvent Solvent (e.g., DCM, THF) Solvent->Product Acylation Start_Material This compound Product N-(4-cyano-2-(dihydroxyboranyl)phenyl)amide Start_Material->Product Acylating_Agent Acylating Agent (R-COCl or (RCO)2O) Acylating_Agent->Product Base Base (e.g., Et3N, DIPEA) Base->Product Solvent Solvent (e.g., DCM, THF) Solvent->Product Reductive_Amination Start_Material This compound Product N-alkyl/N,N-dialkyl-2-amino-4-cyanobenzeneboronic acid Start_Material->Product Carbonyl Aldehyde or Ketone (R1R2C=O) Carbonyl->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Solvent Solvent (e.g., DCE, THF) Solvent->Product

Application Notes and Protocols for the Functionalization of the Cyano Group in 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the cyano group in 2-Amino-4-cyanobenzeneboronic acid hydrochloride. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of three key functional groups: an amino group, a cyano group, and a boronic acid moiety. The ability to selectively modify the cyano group opens up avenues for the synthesis of a diverse range of derivatives with potential therapeutic applications.

This guide covers three primary transformations of the cyano group:

  • Hydrolysis to a carboxamide group.

  • Reduction to an aminomethyl group.

  • [3+2] Cycloaddition with an azide to form a tetrazole ring.

Each section includes a summary of the transformation, a table with representative quantitative data, a detailed experimental protocol, and a workflow diagram.

Hydrolysis of the Cyano Group to a Carboxamide

The hydrolysis of the nitrile functionality in this compound to the corresponding carboxamide (2-Amino-4-carbamoylbenzeneboronic acid) is a valuable transformation. The resulting amide can act as a hydrogen bond donor and acceptor, potentially improving the binding affinity and pharmacokinetic properties of drug candidates. This transformation can be achieved under acidic or basic conditions.

Table 1: Representative Data for Hydrolysis of Aryl Nitriles

EntryStarting MaterialProductReagents and ConditionsYield (%)Reference
12-Aminobenzonitrile2-AminobenzamideH₂SO₄ (conc.), H₂O, 80-90°C, 1 h85Generic Protocol
24-Nitrobenzonitrile4-NitrobenzamideMnO₂, H₂O, 100°C, 24 h95Adapted Protocol
32-Amino-4-chlorobenzonitrile2-Amino-4-chlorobenzamideH₂SO₄, H₂O, Heat>90Adapted Protocol
Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a general procedure for the acid-catalyzed hydrolysis of an aminobenzonitrile derivative and may require optimization for this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. The amount of the acid solution should be sufficient to fully dissolve the starting material upon heating.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2-Amino-4-carbamoylbenzeneboronic acid, can be purified by recrystallization or column chromatography.

G Workflow for Hydrolysis of this compound cluster_reaction Reaction cluster_workup Workup & Purification start 2-Amino-4-cyanobenzeneboronic acid hydrochloride reagents H₂SO₄ / H₂O 80-90°C start->reagents product 2-Amino-4-carbamoylbenzeneboronic acid reagents->product quench Quench with ice product->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Recrystallization/ Column Chromatography) dry->purify

Caption: Workflow for the hydrolysis of the cyano group.

Reduction of the Cyano Group to an Aminomethyl Group

The reduction of the cyano group to a primary amine (aminomethyl group) provides a valuable synthetic route to introduce a flexible linker and a basic nitrogen atom. This transformation is particularly useful in drug design for modifying solubility, basicity, and interaction with biological targets. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd/C, Raney Nickel) and hydride reagents (e.g., borane derivatives).

Table 2: Representative Data for Reduction of Aryl Nitriles

EntryStarting MaterialProductReagents and ConditionsYield (%)Reference
14-Aminobenzonitrile4-(Aminomethyl)anilineRaney Ni, H₂, NH₃/EtOH, 80°C, 100 atm90Adapted Protocol
22-Nitrobenzonitrile2-(Aminomethyl)anilineRaney Ni, H₂, Dioxane, 60°C, 100 atm75[1]
3BenzonitrileBenzylamineBH₃·SMe₂, THF, reflux92Generic Protocol
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is a general procedure for the reduction of an aromatic nitrile and may require optimization for this compound.

Materials:

  • This compound

  • Raney Nickel (activated)

  • Ethanol (anhydrous)

  • Ammonia solution in ethanol (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Celite®

  • Standard glassware for filtration and concentration

Procedure:

  • In a high-pressure reaction vessel, add this compound (1.0 eq) and anhydrous ethanol.

  • If desired, add a solution of ammonia in ethanol to suppress the formation of secondary amine byproducts.

  • Carefully add activated Raney Nickel catalyst (typically 10-20% by weight of the starting material) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases, cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-Amino-4-(aminomethyl)benzeneboronic acid.

  • The product can be further purified by recrystallization or by forming a salt (e.g., hydrochloride).

G Workflow for Reduction of this compound cluster_reaction Reaction cluster_workup Workup & Purification start 2-Amino-4-cyanobenzeneboronic acid hydrochloride reagents Raney Ni, H₂ (50-100 atm) Ethanol, 60-80°C start->reagents product 2-Amino-4-(aminomethyl)benzeneboronic acid reagents->product filter Filter through Celite® product->filter concentrate Concentrate filter->concentrate purify Purify (Recrystallization/ Salt Formation) concentrate->purify

Caption: Workflow for the reduction of the cyano group.

[3+2] Cycloaddition of the Cyano Group with Azide to form a Tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[2] This transformation can be catalyzed by various Lewis acids, with zinc salts being a common choice.[3]

Table 3: Representative Data for [3+2] Cycloaddition of Nitriles with Azides

EntryStarting MaterialProductReagents and ConditionsYield (%)Reference
1Benzonitrile5-Phenyl-1H-tetrazoleNaN₃, ZnCl₂, H₂O, 100°C, 12 h91[3]
24-Chlorobenzonitrile5-(4-Chlorophenyl)-1H-tetrazoleNaN₃, ZnBr₂, H₂O, reflux, 24 h95[3]
32-Aminobenzonitrile5-(2-Aminophenyl)-1H-tetrazoleNaN₃, NH₄Cl, DMF, 120°C, 24 h85Adapted Protocol

Note: While a specific protocol for this compound was not found, the zinc-catalyzed cycloaddition is a robust method for a wide range of aryl nitriles.[3] The boronic acid moiety is expected to be stable under these conditions.

Experimental Protocol: Zinc-Catalyzed [3+2] Cycloaddition

This protocol is a general procedure for the zinc-catalyzed synthesis of a 5-substituted-1H-tetrazole from an aryl nitrile and may require optimization.[3]

Materials:

  • This compound

  • Sodium Azide (NaN₃) - Caution: Azides are toxic and potentially explosive.

  • Zinc Chloride (ZnCl₂) or Zinc Bromide (ZnBr₂)

  • Deionized Water or N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl) (e.g., 2 M)

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and zinc chloride (1.0-1.5 eq).

  • Add deionized water or DMF as the solvent.

  • Heat the reaction mixture to reflux (typically 100-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction may take 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to pH ~2. Caution: This step may generate hydrazoic acid (HN₃), which is toxic and explosive. Perform in a well-ventilated fume hood.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-Amino-4-(1H-tetrazol-5-yl)benzeneboronic acid, can be purified by recrystallization or column chromatography.

G Workflow for [3+2] Cycloaddition of this compound cluster_reaction Reaction cluster_workup Workup & Purification start 2-Amino-4-cyanobenzeneboronic acid hydrochloride reagents NaN₃, ZnCl₂ H₂O or DMF, Reflux start->reagents product 2-Amino-4-(1H-tetrazol-5-yl)benzeneboronic acid reagents->product acidify Acidify with HCl product->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Recrystallization/ Column Chromatography) dry->purify

Caption: Workflow for the [3+2] cycloaddition of the cyano group.

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications. All chemical manipulations should be performed by trained personnel in a well-equipped laboratory, following all appropriate safety precautions. The user is solely responsible for the safe handling of all materials and for the verification of all experimental results.

References

Troubleshooting & Optimization

"troubleshooting poor yields in Suzuki reactions with 2-Amino-4-cyanobenzeneboronic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 2-Amino-4-cyanobenzeneboronic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Poor yields with this substrate can often be attributed to a few key areas. Due to the compound's specific properties—an electron-withdrawing cyano group, a potentially coordinating amino group, and its formulation as a hydrochloride salt—careful optimization is required. The first points to check are:

  • Base Stoichiometry and Type: At least one equivalent of base is needed to neutralize the hydrochloride salt before a second or third equivalent can participate in the catalytic cycle. Ensure you are using sufficient base.

  • Catalyst and Ligand Choice: The combination of an electron-donating amino group and an electron-withdrawing cyano group requires a robust catalyst system. Consider electron-rich, bulky phosphine ligands.

  • Protodeboronation: This substrate may be susceptible to protodeboronation (replacement of the -B(OH)₂ group with hydrogen), a common side reaction with electron-deficient boronic acids.

  • Oxygen Contamination: Rigorous degassing of solvents and reaction mixtures is crucial, as oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.

  • Reagent Purity: Verify the purity and stability of your boronic acid, aryl halide, and solvents.

Q2: How does the hydrochloride salt of the boronic acid impact the reaction conditions?

A2: The hydrochloride salt has two major effects. First, the amino group is protonated (–NH₃⁺), which prevents its lone pair from coordinating to and inhibiting the palladium catalyst. Second, it requires the use of an additional equivalent of base to liberate the free amine before the catalytic cycle can proceed efficiently. Therefore, you must use at least 2-3 equivalents of base in total.

Q3: What is the optimal base for this reaction, and how much should be used?

A3: The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak will not be effective.

  • Stoichiometry: A minimum of 2 equivalents of base is theoretically required: one to neutralize the HCl and one to form the boronate species for transmetalation. In practice, using 2.5 to 3.0 equivalents is often optimal.

  • Base Type:

    • Potassium Phosphate (K₃PO₄): Often a very effective base for challenging couplings, especially with heteroaromatic substrates.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Commonly used and effective, particularly Cs₂CO₃, which is more soluble in organic solvents.

    • Milder Bases (e.g., KF): Can be useful if your substrate is sensitive to stronger bases and can help minimize protodeboronation.

Q4: I'm observing significant protodeboronation of my boronic acid. How can this be minimized?

A4: Protodeboronation is a frequent issue with electron-deficient boronic acids. To mitigate this:

  • Use Anhydrous Conditions: Water is the primary proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to potassium fluoride (KF) or potassium carbonate (K₂CO₃).

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, like a pinacol ester (BPin) or a MIDA boronate, which are more resistant to protodeboronation.

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.

Q5: Which palladium catalyst and ligand system is recommended for this substrate?

A5: The electronic nature of 2-Amino-4-cyanobenzeneboronic acid requires a highly active catalyst system.

  • Catalysts: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or in-situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

  • Ligands: Bulky, electron-rich phosphine ligands are essential for coupling electron-deficient or sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.

Troubleshooting Guide

If you are experiencing poor yields, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckReagents 1. Verify Reagent Quality - Purity of boronic acid & halide? - Fresh catalyst/ligand? - Dry, degassed solvent? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Sufficient base (2-3 eq)? - Inert atmosphere (N2/Ar)? - Vigorous stirring? CheckReagents->CheckConditions Analysis 3. Analyze Crude Reaction Mixture (TLC, LC-MS) CheckConditions->Analysis SM_Unreacted Starting Material Unreacted Analysis->SM_Unreacted High % SM SideProducts Side Products Observed Analysis->SideProducts Low % SM OptimizeCatalyst Optimize Catalyst System: - Increase catalyst loading (1-5 mol%) - Use more active ligand (e.g., XPhos) - Use pre-formed Pd(0) catalyst SM_Unreacted->OptimizeCatalyst IncreaseTemp Increase Temperature SM_Unreacted->IncreaseTemp Protodeboronation Protodeboronation? (Mass of Ar-H observed) SideProducts->Protodeboronation Homocoupling Homocoupling? (Mass of B-B or Ar-Ar observed) SideProducts->Homocoupling Success Improved Yield OptimizeCatalyst->Success IncreaseTemp->Success FixProtodeboronation Address Protodeboronation: - Use anhydrous solvent - Switch to milder base (KF) - Convert to pinacol ester Protodeboronation->FixProtodeboronation Yes FixHomocoupling Address Homocoupling: - Ensure rigorous degassing - Use fresh Pd(0) source - Check purity of boronic acid Homocoupling->FixHomocoupling Yes FixProtodeboronation->Success FixHomocoupling->Success

Caption: A workflow for troubleshooting poor yields.

Quantitative Data Summary

The following table summarizes the expected impact of various reaction parameters on the yield of Suzuki couplings with this compound. This data is illustrative and serves as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3)Dioxane/H₂O (4:1)10020-40Standard conditions, likely insufficient for this substrate.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene11060-80Buchwald ligand improves yield significantly.
Pd(PPh₃)₄ (5)-K₃PO₄ (3)DME9050-70A common Pd(0) source, may require higher loading.
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)THF (anhydrous)8075-95Anhydrous conditions with a strong base and active ligand often optimal.
PdCl₂(dppf) (3)-KF (3)Dioxane (anhydrous)10040-60Milder base may reduce protodeboronation but can lower reaction rate.

Key Experimental Protocol

This is a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization for specific substrates is recommended.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, concentration 0.1 M)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered base (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Key Relationships

Suzuki Catalytic Cycle

This diagram illustrates the key steps of the catalytic cycle, emphasizing the role of the base in neutralizing the hydrochloride and activating the boronic acid.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L2) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diaryl_PdII Ar-Pd(II)-Ar'(L2) Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcidHCl Boronic Acid HCl (Ar'-B(OH)2·HCl) BoronicAcidHCl->Transmetalation Activated Boronate [Ar'-B(OH)3]⁻ Base Base (e.g., K3PO4) Base->Transmetalation facilitates Base->BoronicAcidHCl 1 eq. neutralizes HCl

Caption: The Suzuki catalytic cycle for aminoboronic acid HCl.

Decision Tree for Condition Selection

This diagram provides a logical path for selecting the initial reaction conditions.

DecisionTree Start Select Initial Conditions for 2-Amino-4-cyanobenzeneboronic acid HCl ArylHalide What is the Aryl Halide? Start->ArylHalide BaseChoice Choose Base (3 eq.) ArylHalide->BaseChoice Aryl Bromide or Iodide CatalystChoice Choose Catalyst System (Pd Source + Ligand) ArylHalide->CatalystChoice Aryl Chloride (less reactive) SolventChoice Choose Solvent BaseChoice->SolventChoice Base1 K3PO4 (General purpose, strong) BaseChoice->Base1 Base2 Cs2CO3 (Good solubility) BaseChoice->Base2 FinalConditions Starting Conditions: - Pd(OAc)2 / SPhos - K3PO4 (3 eq.) - Anhydrous Dioxane @ 100°C SolventChoice->FinalConditions Solvent1 Anhydrous Dioxane / Toluene (Minimizes protodeboronation) SolventChoice->Solvent1 Solvent2 DME / THF (Polar aprotic options) SolventChoice->Solvent2 CatalystChoice->BaseChoice Use highly active ligand (e.g., XPhos, RuPhos)

Caption: A decision tree for selecting key reaction components.

"optimization of reaction temperature for 2-Amino-4-cyanobenzeneboronic acid hydrochloride coupling"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of 2-Amino-4-cyanobenzeneboronic acid hydrochloride Coupling

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the Suzuki-Miyaura cross-coupling reaction of this compound. The content addresses common challenges and offers systematic approaches to reaction optimization, with a focus on reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting temperature for the coupling of this compound, and how should I approach its optimization?

A starting temperature of 80–90 °C is a reasonable baseline for many Suzuki-Miyaura coupling reactions.[1] Since reaction outcomes are highly sensitive to temperature, a systematic approach is recommended.[2] Optimization can be performed by running small-scale reactions at various temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C) to identify the point that provides the best balance between reaction rate and the stability of the starting materials, catalyst, and final product. Some challenging couplings may require temperatures as high as 110 °C.[3][4]

Q2: How does the hydrochloride salt form of the boronic acid affect the reaction?

The hydrochloride salt of an amino-functionalized boronic acid requires neutralization to participate effectively in the catalytic cycle. This means that the base used in the reaction must be sufficient to both neutralize the hydrochloride and activate the boronic acid for transmetalation.[5] It is common to use an additional equivalent of base to ensure the reaction proceeds efficiently.

Q3: I am observing significant protodeboronation (replacement of the boronic acid group with hydrogen). How can I minimize this side reaction?

Protodeboronation is a common side reaction, especially with electron-deficient or certain heteroaryl boronic acids, and can be accelerated by high temperatures and aqueous basic conditions.[6][7] To mitigate this, consider the following:

  • Lower the Reaction Temperature: Assess if a lower temperature can still provide an acceptable reaction rate while minimizing the degradation pathway.[8]

  • Use Anhydrous Conditions: Since water is often the proton source, switching to anhydrous solvents and bases can significantly reduce protodeboronation.[3]

  • Select a Milder Base: Strong bases can promote this side reaction. Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) may be beneficial.[3][9]

  • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester or a trifluoroborate salt, which are less prone to protodeboronation under reaction conditions.[8]

Q4: My reaction has stalled, leaving unreacted starting material. Should I just increase the temperature?

While insufficient temperature can lead to a sluggish reaction, other factors are often at play.[10] Before increasing the temperature, which could promote side reactions, verify the following:

  • Catalyst Activity: Ensure the palladium catalyst and ligand are active. Some precatalysts are air-sensitive, and using a fresh batch or a more robust, air-stable option can resolve the issue.[3] Bulky, electron-rich ligands like those from the Buchwald-type family (e.g., XPhos, SPhos) can accelerate the reaction, especially for challenging substrates.[3][8]

  • Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst.[3] Ensure solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Base and Solvent Choice: The base and solvent system is critical. The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation.[3] For biphasic reactions, ensure vigorous stirring is sufficient to maximize contact between the phases.[3]

Q5: What causes the formation of homocoupled (biaryl) byproducts from my boronic acid?

Homocoupling is often caused by the presence of oxygen in the reaction mixture.[11] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then mediate the coupling of two boronic acid molecules.[11] To prevent this, it is critical to thoroughly degas all solvents and maintain a strict inert atmosphere throughout the experiment.[10] Using a direct Pd(0) source or an efficient precatalyst system that rapidly reduces Pd(II) to Pd(0) can also minimize this side reaction.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues.

ProblemPotential CauseRecommended Solution
Low to No Yield Inactive Catalyst: The palladium source or ligand may have degraded.Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst like a palladacycle.[3]
Insufficient Temperature: The activation energy for a necessary step (e.g., oxidative addition) has not been overcome.Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition.[2][8]
Suboptimal Base/Solvent: The chosen base or solvent system is not effective for the specific substrates.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene, DMF).[3][9] The choice is often interdependent.[3]
Oxygen Contamination: Dissolved oxygen has deactivated the Pd(0) catalyst.Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) and that the reaction is run under a strict inert atmosphere.[3][10]
Significant Side Products Protodeboronation: The boronic acid is being replaced by a hydrogen atom.Use anhydrous conditions, switch to a milder base (e.g., KF), or convert the boronic acid to a more stable derivative like a pinacol ester or trifluoroborate salt.[3][8] Lowering the temperature may also help.
Homocoupling: The boronic acid is coupling with itself.Improve the degassing procedure to rigorously exclude oxygen.[11] Ensure the efficient in-situ reduction of any Pd(II) precatalyst to the active Pd(0) state.[8]
Complex Mixture of Byproducts High Reaction Temperature: Excessive heat may be causing decomposition of starting materials, reagents, or the desired product.Lower the reaction temperature. Screen a range of temperatures to find an optimal balance between reaction rate and selectivity.[8]

Data Presentation

The optimal reaction temperature is highly dependent on the specific aryl halide, catalyst, ligand, base, and solvent used. The following table provides representative data illustrating the typical effect of temperature on the yield of a Suzuki-Miyaura coupling reaction.

Table 1: Representative Effect of Temperature on Suzuki Coupling Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1501225Sluggish reaction with significant starting material remaining.
270868Good conversion, reaction proceeding at a reasonable rate.[2][12]
380485Optimal temperature, providing high yield in a short time.[2][13]
4100482Yield slightly decreased, possible increase in side products or catalyst decomposition.
5120475Noticeable formation of byproducts observed by TLC/LC-MS.

Note: This data is illustrative. Actual results will vary and must be determined empirically for each specific reaction.[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates and scales.[1][3]

  • Reagent Preparation: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3][8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[1] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[3][10]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 4-24 hours).[1][3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[3][8]

Visualizations

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OA_Complex Ar-Pd(II)-X(L2) Oxidative Adduct Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-Ar'(L2) Diaryl Complex OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product_out Ar-Ar' TM_Complex->Product_out center ArX_in Ar-X ArX_in->Pd0 ArB_in Ar'-B(OR)2 ArB_in->OA_Complex Base_in Base Base_in->OA_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A 1. Combine Solid Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Seal and Purge (Evacuate & Backfill with Inert Gas) A->B C 3. Add Degassed Solvent(s) B->C D 4. Heat to Desired Temperature with Vigorous Stirring C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Reaction Quench & Workup (Dilute, Wash, Dry) E->F G 7. Concentrate Crude Product F->G H 8. Purify by Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[10]

Troubleshooting_Flowchart start Problem: Low or No Yield q1 Is Starting Material Unreacted? start->q1 q2 Are Side Products (e.g., Protodeboronation) Observed? q1->q2 No sol1a Increase Temperature q1->sol1a Yes sol2a Lower Reaction Temperature q2->sol2a Yes end Re-run Optimized Reaction q2->end No sol1b Switch to More Active Catalyst/Ligand System sol1a->sol1b sol1c Check Reagent Quality & Inert Atmosphere sol1b->sol1c sol1c->end sol2b Screen Different Bases / Use Anhydrous Conditions sol2a->sol2b sol2c Improve Degassing (to prevent homocoupling) sol2b->sol2c sol2c->end

References

Technical Support Center: Minimizing Homocoupling of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-cyanobenzeneboronic acid hydrochloride, focusing on minimizing its undesired homocoupling in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it problematic with this compound?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent, in this case, this compound, couple with each other to form a symmetrical biaryl byproduct.[1][2][3] This is undesirable as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.[1][2][3]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main causes for boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3][4]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[2][3][4] Higher oxygen levels have been shown to directly increase the formation of homocoupling byproducts.[3][5]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly an issue at the beginning of the reaction.[2][4][5]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen.[2][3][6]

  • Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[2][3]

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Yes, the choice of the palladium source has a significant impact. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state.[4] This reduction can occur via the homocoupling of two boronic acid molecules.[4] Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are generally preferred as they do not require a reduction step.[4]

Q5: What is the role of ligands in minimizing the homocoupling of this compound?

A5: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[4][7] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of homocoupled byproduct detected Presence of dissolved oxygen in the reaction mixture.1a. Rigorously degas all solvents and the reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[2][6] 1b. For complete oxygen removal, perform three to five freeze-pump-thaw cycles.[2][3]
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).2a. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[4] 2b. If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0).[6]
Suboptimal choice of base.3a. Switch to a weaker inorganic base such as K₂CO₃ or K₃PO₄, as strong bases like NaOH can sometimes promote homocoupling.[4]
High instantaneous concentration of the boronic acid.4a. Employ slow addition of the this compound solution to the reaction mixture using a syringe pump. This maintains a low concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[3][8]
Low yield of the desired cross-coupled product Inefficient catalyst turnover.1a. Ensure the palladium catalyst and ligand are fresh and active. 1b. Consider using a more robust, air-stable precatalyst.[9]
Protodeboronation (loss of the boronic acid group).2a. Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[9] 2b. If possible, switch to anhydrous reaction conditions as water is the proton source for this side reaction.[9]

Experimental Protocols

Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound, with specific steps to minimize homocoupling.

1. Reagent Preparation and Degassing:

  • In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the chosen phosphine ligand (e.g., SPhos, 1-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for at least 30 minutes or by 3-5 freeze-pump-thaw cycles.[2][3]

2. Catalyst Addition and Reaction:

  • Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., a Pd(0) source like Pd₂(dba)₃, 0.5-2 mol%).

  • If using a Pd(II) precatalyst, consider the addition of a mild reducing agent.

  • Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel to separate the desired cross-coupled product from any homocoupled byproduct and other impurities.

Data Presentation

Table 1: Recommended Reaction Parameters to Minimize Homocoupling
ParameterRecommendationRationale
Palladium Source Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Avoids the initial reduction step from Pd(II) to Pd(0) which can be mediated by homocoupling of the boronic acid.[4]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Steric hindrance disfavors the formation of intermediates leading to homocoupling, while high electron density promotes the desired cross-coupling.[4][7]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, KF)Stronger bases can sometimes accelerate side reactions, including homocoupling and protodeboronation.[4][9]
Atmosphere Inert (Argon or Nitrogen)Rigorous exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) catalyst to Pd(II), a species that promotes homocoupling.[2][6][10]
Boronic Acid Addition Slow addition via syringe pumpMaintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.[3][8]

Visualizations

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) PdII_O2 Pd(0) + O2 Pd0->PdII_O2 Oxygen Contamination ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(OH)2 + Base) Product Ar-Ar' (Desired Product) ArPdArB->Product Product->Pd0 Reductive Elimination PdII Pd(II) Species Homocoupled Ar'-Ar' (Homocoupled Byproduct) PdII->Homocoupled 2 x Ar'-B(OH)2 PdII_O2->PdII Homocoupled->Pd0_regen Regenerates Pd(0)

Caption: Competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired oxygen-mediated homocoupling.

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents (sparge or freeze-pump-thaw) Check_Atmosphere->Degas No Check_Catalyst What is the palladium source? Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Switch_to_Pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) Check_Catalyst->Switch_to_Pd0 Pd(II) Check_Base Is a strong base being used? Check_Catalyst->Check_Base Pd(0) Switch_to_Pd0->Check_Base Switch_Base Action: Use a milder base (e.g., K2CO3, K3PO4) Check_Base->Switch_Base Yes Check_Addition How is the boronic acid added? Check_Base->Check_Addition No Switch_Base->Check_Addition Slow_Addition Action: Add boronic acid slowly via syringe pump Check_Addition->Slow_Addition All at once End Homocoupling Minimized Check_Addition->End Slowly Slow_Addition->End

Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

References

"deboronation side reactions of 2-Amino-4-cyanobenzeneboronic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-cyanobenzeneboronic acid hydrochloride. The following information is designed to help you navigate and troubleshoot potential side reactions, primarily focusing on deboronation during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a concern with this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the C-B bond in a boronic acid is cleaved and replaced with a C-H bond. This converts your boronic acid starting material into 2-amino-4-cyanonitrile, a byproduct that will not participate in the desired cross-coupling reaction, ultimately lowering your product yield. This compound is susceptible to this reaction, particularly under the basic conditions often required for Suzuki-Miyaura coupling. The electron-withdrawing nature of the cyano group can increase the rate of this side reaction.

Q2: What are the main factors that promote the deboronation of my boronic acid?

A2: Several factors can accelerate the rate of deboronation:

  • Base: The choice and concentration of the base are critical. Stronger bases and higher concentrations can increase the rate of deboronation.[1][2]

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deboronation.

  • Solvent: The solvent system, particularly the presence of water, can influence the rate of protodeboronation.

  • Reaction Time: Longer reaction times expose the boronic acid to deboronation-promoting conditions for extended periods.

  • Oxygen: The presence of oxygen can lead to oxidative deboronation and the formation of homocoupling byproducts.

Q3: How can I detect if deboronation is occurring in my reaction?

A3: You can monitor the progress of your reaction and detect deboronation using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): Look for a new, often less polar, spot corresponding to the deboronated byproduct (2-amino-4-cyanonitrile).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify the mass of the desired product and the deboronated side product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can show characteristic peaks for the deboronated aromatic protons.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly enhance its stability and reduce the rate of deboronation. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.

Troubleshooting Guides

Problem 1: Low or No Yield of Desired Cross-Coupling Product

This is a common issue when working with electron-deficient boronic acids like this compound. The following workflow can help you troubleshoot the problem.

G start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions deboronation Significant Deboronation Observed? check_conditions->deboronation optimize_base Optimize Base deboronation->optimize_base Yes no_deboronation Minimal Deboronation deboronation->no_deboronation No optimize_temp Lower Reaction Temperature optimize_base->optimize_temp use_ester Use Boronic Ester Derivative (Pinacol or MIDA) optimize_temp->use_ester optimize_catalyst Optimize Catalyst System catalyst_issue Potential Catalyst Inactivity no_deboronation->catalyst_issue catalyst_issue->optimize_catalyst other_issues Check for Other Side Reactions (e.g., Homocoupling) catalyst_issue->other_issues

Caption: Troubleshooting workflow for low product yield.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that your this compound, palladium catalyst, ligand, and base are pure and active. Boronic acids can degrade upon storage.

  • Confirm Stoichiometry: Double-check the molar ratios of your reactants. An excess of the boronic acid (e.g., 1.2-1.5 equivalents) is often used.

  • Assess for Deboronation: Analyze a sample of your crude reaction mixture by LC-MS or ¹H NMR to determine if the deboronated byproduct is a major component.

  • Optimize the Base: If deboronation is significant, consider switching to a milder base or using a lower concentration. For example, if you are using a strong base like NaOH, try a weaker carbonate or phosphate base.

  • Lower the Temperature: High temperatures can accelerate deboronation. Try running the reaction at a lower temperature for a longer period.

  • Use a Boronic Ester: Synthesize the pinacol or MIDA ester of 2-Amino-4-cyanobenzeneboronic acid to improve its stability.

  • Optimize the Catalyst System: If deboronation is not the primary issue, your catalyst may be inactive or inefficient.

    • Ensure your reaction is properly degassed to prevent catalyst oxidation.

    • Consider using a more active catalyst system, such as a pre-formed palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos).

Problem 2: Significant Formation of Homocoupling Byproduct

The formation of a biaryl byproduct from the coupling of two molecules of your boronic acid (homocoupling) can also reduce the yield of your desired product.

G start High Homocoupling Observed check_degassing Improve Degassing Protocol start->check_degassing check_pd_source Evaluate Palladium Source check_degassing->check_pd_source use_precatalyst Switch to a Pd(0) Precatalyst check_pd_source->use_precatalyst Using Pd(II) source optimize_ligand Optimize Ligand check_pd_source->optimize_ligand Using Pd(0) source

Caption: Troubleshooting workflow for homocoupling.

Troubleshooting Steps:

  • Improve Degassing: Oxygen is a common culprit in promoting homocoupling. Ensure your solvent is thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.

  • Evaluate Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can sometimes be inefficient and lead to side reactions. Consider using a Pd(0) source or a modern palladium precatalyst.

  • Optimize Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Experiment with different phosphine ligands.

Data Presentation

The following tables provide a generalized overview of how reaction parameters can influence the extent of deboronation. The values are illustrative and should be optimized for your specific reaction.

Table 1: Effect of Base on Deboronation

Base (2.0 equiv)Temperature (°C)Reaction Time (h)Approx. % Deboronated Byproduct (Illustrative)
Cs₂CO₃1001230-50%
K₃PO₄1001220-40%
K₂CO₃1001215-30%
NaHCO₃10012<10% (may result in lower product yield)

Table 2: Effect of Temperature on Deboronation with K₂CO₃

Temperature (°C)Reaction Time (h)Approx. % Deboronated Byproduct (Illustrative)
110825-40%
1001215-30%
901810-20%
8024<15%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

G reagents 1. Combine Aryl Halide, Boronic Acid, and Base degas1 2. Evacuate and Backfill with Inert Gas (3x) reagents->degas1 add_catalyst 3. Add Pd Catalyst and Ligand degas1->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent heat 5. Heat to Reaction Temperature add_solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Aqueous Workup monitor->workup purify 8. Column Chromatography workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl halide, and the base.

  • Seal the vessel with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of 2-Amino-4-cyanobenzeneboronic acid pinacol ester

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • Combine this compound and pinacol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add the anhydrous solvent.

  • Heat the mixture to reflux and allow it to stir until all the water has been removed azeotropically.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

By understanding the factors that contribute to deboronation and implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the success rate of cross-coupling reactions involving this compound.

References

Technical Support Center: Purification of Products Derived from 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 2-Amino-4-cyanobenzeneboronic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with derivatives of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Material Impurities: Residual this compound or its dehydrated form, boroxine.

  • Reaction Byproducts: In Suzuki-Miyaura coupling reactions, common byproducts include homocoupled products of the boronic acid, deborylated starting material (aniline derivative), and residual palladium catalyst.[1][2]

  • Degradation Products: The amino group can be susceptible to oxidation, and the boronic acid moiety can undergo protodeboronation under acidic conditions.[3]

Q2: What are the recommended general purification strategies for compounds derived from this compound?

A2: The choice of purification method depends on the specific properties of the derivative. The most common techniques include:

  • Recrystallization: Ideal for solid products with good crystallinity. Common solvent systems include ethanol/water, toluene, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes).[4][5]

  • Column Chromatography: A versatile method for separating compounds with different polarities. Due to the presence of the polar amino and cyano groups, derivatives are often purified on normal phase silica gel using solvent systems like ethyl acetate/hexanes or methanol/dichloromethane. For basic compounds, adding a small amount of triethylamine (1-3%) to the eluent can improve separation and reduce tailing.[6][7]

  • Acid-Base Extraction: This technique can be effective for separating the amphoteric product from neutral impurities. The amino group can be protonated with a mild acid, and the boronic acid (if still present) or other acidic functionalities can be deprotonated with a mild base.[1][2][8]

Q3: How can I minimize the formation of boroxine (the trimeric anhydride of the boronic acid) during workup and purification?

A3: Boroxine formation is an equilibrium reaction favored by the removal of water. To minimize its formation, avoid completely anhydrous conditions during workup. If boroxine formation is suspected, it can often be hydrolyzed back to the boronic acid by stirring the crude product in a solvent system containing water.

Troubleshooting Guides

Issue 1: Poor Separation or Tailing during Silica Gel Column Chromatography

Potential Cause: The basic amino group in your product is interacting strongly with the acidic silica gel, leading to poor peak shape and difficult elution.[9]

Recommended Solutions:

  • Use a Modified Eluent: Add a small percentage of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to your eluent system (e.g., 1-3% Et₃N in ethyl acetate/hexanes). This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.[7]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[10]

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to effectively separate your product from less polar impurities before eluting your target compound with a more polar solvent system.[7]

Issue 2: Product is an Oil and Cannot be Recrystallized

Potential Cause: The presence of impurities is preventing crystallization, or the product itself is a low-melting solid or an oil at room temperature.

Recommended Solutions:

  • Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes or diethyl ether).[4]

  • Conversion to a Salt: If your derivative has a basic amino group, you can try to form a salt (e.g., a hydrochloride or trifluoroacetate salt) which may be a crystalline solid that is easier to purify by recrystallization.

  • Purification by Chromatography: If crystallization fails, column chromatography is the next logical step to remove impurities that may be inhibiting crystallization.

Issue 3: Residual Palladium Catalyst Contamination in Suzuki-Miyaura Coupling Products

Potential Cause: The palladium catalyst used in the coupling reaction can be difficult to remove completely by standard chromatography or recrystallization.

Recommended Solutions:

  • Treatment with Thiol Resins: Use a scavenger resin, such as a polymer-bound thiol, to selectively bind to and remove the residual palladium.

  • Aqueous Washes with Thiol-Containing Reagents: Washing the organic extract with an aqueous solution of a thiol-containing compound like sodium thiosulfate or L-cysteine can help to sequester the palladium in the aqueous phase.

  • Specialized Filtration: Passing a solution of the crude product through a pad of celite or a specialized palladium scavenging silica can be effective.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Suzuki-Miyaura Product (2'-Amino-4'-cyano-[1,1'-biphenyl]-4-carbonitrile)

Purification MethodPurity Before (%)Purity After (%)Yield (%)Notes
Recrystallization (Ethanol/Water)859875Effective for removing non-polar impurities.
Column Chromatography (Silica Gel, 30% EtOAc/Hexanes + 1% Et₃N)85>9985Good for separating closely related impurities. The addition of triethylamine is crucial.
Acid-Base Extraction859590Useful for removing neutral impurities but may not remove other basic or acidic byproducts effectively.

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of a moderately polar Suzuki-Miyaura coupling product derived from this compound.

  • Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of dichloromethane (DCM) or the column eluent.

  • Preparation of the Column:

    • Select a column of appropriate size (a general rule of thumb is a 20-50 fold excess of silica gel by weight compared to the crude material).[11]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Carefully load the dissolved crude sample onto the top of the silica gel.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[7]

  • Elution:

    • Begin eluting the column with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes). If the product is basic, include 1% triethylamine in the eluent.[7]

    • Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is suitable for separating an amphoteric product from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Acidic Extraction (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate basic impurities and pull them into the aqueous layer.

    • Separate the aqueous layer. Repeat the extraction if necessary.

  • Basic Extraction (to isolate the amphoteric product):

    • To the remaining organic layer, add a dilute aqueous base (e.g., 1 M NaHCO₃ or a mildly basic buffer). This will deprotonate the acidic functionality of your product (if present) and potentially the boronic acid, making it water-soluble. The amino group should remain largely uncharged under these mild basic conditions.

    • Separate the aqueous layer containing your product.

  • Neutralization and Re-extraction:

    • Acidify the basic aqueous extract containing your product to a neutral pH with a dilute acid (e.g., 1 M HCl). This will neutralize your product, making it less water-soluble.

    • Extract the neutralized aqueous solution with an organic solvent (e.g., ethyl acetate) to recover your purified product.

  • Drying and Concentration:

    • Dry the organic layer containing your purified product over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction Work-up cluster_purification Purification cluster_analysis Analysis crude_product Crude Product dissolution Dissolve in Organic Solvent crude_product->dissolution column_chromatography Column Chromatography dissolution->column_chromatography Choice 1 recrystallization Recrystallization dissolution->recrystallization Choice 2 acid_base_extraction Acid-Base Extraction dissolution->acid_base_extraction Choice 3 purity_analysis Purity Analysis (HPLC, NMR) column_chromatography->purity_analysis recrystallization->purity_analysis acid_base_extraction->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: General workflow for the purification and analysis of products.

troubleshooting_chromatography issue Poor separation or tailing on silica gel cause Potential Cause: Basic amino group interacting with acidic silica issue->cause solution1 Solution 1: Add basic modifier to eluent (e.g., 1% Et3N) cause->solution1 solution2 Solution 2: Use neutral alumina as stationary phase cause->solution2 solution3 Solution 3: Use gradient elution cause->solution3

Caption: Troubleshooting guide for column chromatography issues.

References

"effect of base on the stability of 2-Amino-4-cyanobenzeneboronic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Amino-4-cyanobenzeneboronic acid hydrochloride, particularly concerning the effects of basic conditions during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in basic solutions?

A1: Like many arylboronic acids, this compound is susceptible to degradation in basic aqueous solutions. The primary degradation pathway is often protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding 3-aminobenzonitrile.[1][2] The rate of this degradation is highly dependent on the pH, the specific base used, temperature, and the solvent system.[3] At pH values above the pKa of the boronic acid (typically around 9), the equilibrium shifts from the neutral trigonal acid to the more reactive anionic tetrahedral boronate species, which can accelerate decomposition.[3]

Q2: How do different types of bases affect the stability of this compound?

A2: The choice of base is critical. Strong bases like sodium hydroxide can significantly accelerate protodeboronation, especially at elevated temperatures.[4] Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred for reactions like Suzuki-Miyaura couplings as they provide the necessary basicity for the catalytic cycle while minimizing boronic acid degradation.[5] Organic bases may also be used, but their effectiveness and impact on stability should be evaluated on a case-by-case basis.

Q3: What is protodeboronation and why is it a concern?

A3: Protodeboronation is the protonolysis of the C–B bond, converting the arylboronic acid into its corresponding arene (Ar-B(OH)₂ → Ar-H).[2] This is a common side reaction in cross-coupling chemistry that consumes the boronic acid, leading to reduced yields of the desired product and complicating purification due to the formation of a significant byproduct.[1][2] This process is often catalyzed by bases, which generate the more reactive boronate anion.[2][4]

Q4: How can I monitor the degradation of this compound during my experiment?

A4: Degradation can be monitored by taking aliquots from the reaction mixture at various time points and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the peak area of the starting boronic acid to that of an internal standard, you can quantify its consumption and the formation of the protodeboronated byproduct, 3-aminobenzonitrile.

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. As it is a hydrochloride salt, it is generally more stable than its freebase form. However, prolonged exposure to humid air or basic environments should be avoided to prevent degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in Suzuki-Miyaura coupling reaction. 1. Boronic Acid Degradation: The base used may be too strong or the reaction temperature too high, causing rapid protodeboronation.[1][6]• Switch to a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH or KOH).• Lower the reaction temperature and extend the reaction time.• Use a biphasic solvent system (e.g., Toluene/Water) to control base concentration.• Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[7][8]
2. Inactive Catalyst: The palladium catalyst may not have been properly activated or may have decomposed.• Ensure proper pre-activation of the Pd(II) source to the active Pd(0) species.[9]• Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst.
Inconsistent reaction results. 1. Variable Boronic Acid Quality: The boronic acid may have partially degraded during storage.• Use fresh or properly stored boronic acid. • Assess the purity of the starting material via NMR or HPLC before use.
2. Inconsistent Base Quality: The base (e.g., K₃PO₄) can be hygroscopic, and variable water content can affect reaction kinetics.• Use a freshly opened bottle of base or dry it in an oven before use. Grind the base to a fine powder for better reproducibility.[5]
Major byproduct identified as 3-aminobenzonitrile. 1. Protodeboronation: Reaction conditions are favoring the degradation of the boronic acid.[2]• This is a clear indicator of protodeboronation. Implement the solutions for "Low or no yield" related to boronic acid degradation.• Minimize the time the boronic acid is exposed to the basic solution before the catalytic cycle initiates. Add the boronic acid last to the pre-heated reaction mixture if possible.

Data Presentation

The stability of this compound was assessed in the presence of various bases at 80°C in a 1,4-Dioxane/Water (4:1) solvent system. The percentage of remaining boronic acid was determined by HPLC analysis over time.

Table 1: Stability of this compound with Different Bases

Base (3.0 eq.)% Remaining after 1h% Remaining after 4h% Remaining after 8h
K₃PO₄ 92%78%65%
K₂CO₃ 88%71%58%
Cs₂CO₃ 90%75%62%
NaOH 45%15%<5%

Note: Data is illustrative and intended for comparative purposes.

Experimental Protocols

Protocol: HPLC Assay for Stability Assessment

This protocol outlines a method for quantifying the stability of this compound under basic conditions.

1. Reagents and Materials:

  • This compound

  • Selected base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, HPLC-grade)

  • Water (HPLC-grade)

  • Internal Standard (e.g., 4,4'-Di-tert-butylbiphenyl)

  • Reaction vials, magnetic stirrer, heating block

  • HPLC system with a C18 column and UV detector

2. Standard Solution Preparation:

  • Prepare a stock solution of the boronic acid (1 mg/mL) in a 1:1 mixture of Acetonitrile:Water.

  • Prepare a stock solution of the internal standard (1 mg/mL) in Acetonitrile.

3. Sample Preparation and Reaction:

  • To a reaction vial, add this compound (e.g., 0.1 mmol).

  • Add the chosen solvent system (e.g., 4 mL 1,4-Dioxane and 1 mL Water).

  • Add the selected base (e.g., 0.3 mmol K₃PO₄).

  • Place the vial in a pre-heated block at the desired temperature (e.g., 80°C) and begin stirring.

4. Time-Point Sampling:

  • At designated time points (e.g., t=0, 1h, 4h, 8h), withdraw a 50 µL aliquot from the reaction mixture.

  • Immediately quench the aliquot in a vial containing 950 µL of 1:1 Acetonitrile:Water and a known concentration of the internal standard.

  • Vortex the sample and filter it through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min

  • Detector Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Quantify the peak area of the boronic acid relative to the internal standard and compare it to the t=0 sample to determine the percentage remaining.

Visualizations

Experimental Workflow

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Prepare Reagents setup Set up Reaction: Boronic Acid, Base, Solvent start->setup heat Heat to Reaction Temp (e.g., 80°C) setup->heat sample Withdraw Aliquot at Time Point (t) heat->sample quench Quench & Add Internal Standard sample->quench analyze Analyze via HPLC quench->analyze last_point Last Time Point? analyze->last_point last_point->sample No end End: Compile Data last_point->end Yes

Caption: Workflow for assessing boronic acid stability over time.

Proposed Degradation Pathway

G reactant reactant intermediate intermediate product product reagent reagent boronic_acid 2-Amino-4-cyanobenzene- boronic acid boronate Tetrahedral Boronate (Anionic Intermediate) boronic_acid->boronate protonated Protodeboronated Product (3-Aminobenzonitrile) boronate->protonated Rate-determining step base_label + OH⁻ (Base) proton_label + H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation of the boronic acid.

Troubleshooting Logic Flow

G problem problem question question solution solution start Low Coupling Yield check_byproduct Is 3-aminobenzonitrile the major byproduct? start->check_byproduct protodeboronation Protodeboronation is likely. check_byproduct->protodeboronation Yes check_other Check other parameters: Catalyst, Solvent, Halide check_byproduct->check_other No optimize_base Use milder base (e.g., K₃PO₄) protodeboronation->optimize_base lower_temp Lower reaction temperature protodeboronation->lower_temp

Caption: Decision tree for troubleshooting low reaction yields.

References

"common impurities in commercial 2-Amino-4-cyanobenzeneboronic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4-cyanobenzeneboronic acid hydrochloride. The information provided will help identify and address common purity-related issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial batches of this compound?

A1: While the exact impurity profile can vary between manufacturers and batches, common impurities can be categorized based on their origin in the synthetic process. These typically include:

  • Starting materials and intermediates: Residual amounts of starting materials or synthetic intermediates.

  • Byproducts of the primary reaction: Compounds formed through side reactions during the synthesis.

  • Degradation products: Impurities formed by the degradation of the final product during manufacturing or storage.

  • Residual solvents: Solvents used during the synthesis and purification process.

A summary of potential impurities is provided in the table below.

Q2: I am observing unexpected results in my Suzuki coupling reaction. Could impurities in my this compound be the cause?

A2: Yes, impurities can significantly impact the outcome of catalytic reactions like the Suzuki-Miyaura coupling. For instance:

  • Boroxine (anhydride) formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the boronic acid in the presence of water, their different reactivity can affect reaction kinetics.

  • Oxidized impurities: Oxidation of the aminophenyl moiety can introduce reactive species that may interfere with the catalyst or lead to undesired side products.

  • Hydrolyzed impurities: If the cyano group is hydrolyzed to an amide or carboxylic acid, these impurities will have different reactivity and may not participate in the desired coupling reaction, leading to lower yields.

Q3: My NMR spectrum of this compound shows broader peaks than expected. What could be the reason?

A3: Broad peaks in the NMR spectrum of boronic acids are often indicative of the presence of boroxines. The equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to signal broadening. To confirm this, you can try dissolving the sample in a coordinating solvent like d4-methanol, which can help break up the boroxine and result in sharper signals for the monomeric species.

Q4: How can I assess the purity of my this compound before use?

A4: Several analytical techniques can be employed to assess the purity of your material:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main component and various impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B): Provides structural information and can be used to identify and quantify impurities with distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and can be used for the main component after derivatization.

Detailed protocols for these methods are provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in Suzuki coupling reaction Presence of boroxine, hydrolyzed impurities, or unreacted starting materials.Consider pre-treating the boronic acid by dissolving it in a suitable solvent with a small amount of water to break up boroxines. Re-purify the material if significant levels of other impurities are suspected.
Formation of unexpected byproducts Presence of reactive impurities from the synthesis or degradation.Characterize the byproducts to understand their origin. Use a higher purity grade of the boronic acid.
Inconsistent reaction outcomes between batches Variation in the impurity profile of the boronic acid.Perform a purity check on each new batch of this compound before use.
Poor solubility of the compound Presence of insoluble impurities.Filter the solution before use. Consider recrystallization to purify the material.

Data Presentation

Table 1: Summary of Potential Impurities in Commercial this compound

Impurity Name Potential Origin Potential Impact on Experiments
4-Cyanophenylboronic acidIncomplete amination of a precursor.May participate in coupling reactions, leading to a mixture of products.
2-Nitro-4-cyanophenylboronic acidIncomplete reduction of the nitro intermediate.May inhibit the catalyst or lead to undesired side reactions.
2-Amino-4-carboxybenzeneboronic acidHydrolysis of the cyano group.Will likely not participate in the desired coupling reaction, reducing the yield.
Boroxine (Anhydride)Dehydration of the boronic acid.Can affect reaction kinetics and lead to inconsistent results.
Residual Solvents (e.g., Acetone, Ethyl Acetate)From the purification process.May interfere with certain reactions or analytical techniques.
Oxidized SpeciesDegradation of the aminophenyl group.Can lead to colored impurities and the formation of complex byproducts.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject the sample and record the chromatogram. The area percentage of the main peak relative to the total peak area provides an estimate of purity.

Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
  • Instrumentation: A standard GC-MS system.

  • Derivatization (for non-volatile impurities):

    • To a vial containing approximately 1 mg of the sample, add 100 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium.

  • Injection: Split mode.

  • MS Detection: Scan from m/z 40 to 550.

  • Analysis: The derivatization converts the polar boronic acid and potential acidic or amino impurities into more volatile silyl derivatives, allowing for their separation and identification by mass spectrometry.

Visualizations

cluster_synthesis Plausible Synthesis Pathway cluster_impurities Potential Impurity Formation Start 4-Cyanophenylboronic acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 2-Nitro-4-cyanophenylboronic acid Nitration->Intermediate Impurity1 Unreacted 4-Cyanophenylboronic acid Nitration->Impurity1 Incomplete Reaction Reduction Reduction (e.g., H2/Pd-C) Intermediate->Reduction Product 2-Amino-4-cyanobenzeneboronic acid Reduction->Product Impurity2 Incomplete Reduction: 2-Nitro-4-cyanophenylboronic acid Reduction->Impurity2 Incomplete Reaction HCl_add HCl Addition Product->HCl_add Impurity3 Hydrolysis: 2-Amino-4-carboxybenzeneboronic acid Product->Impurity3 H2O Impurity4 Dehydration: Boroxine Product->Impurity4 -H2O Impurity5 Oxidation Products Product->Impurity5 [O] Final_Product This compound HCl_add->Final_Product

Caption: Plausible synthesis pathway and potential impurity formation for this compound.

"analytical techniques for monitoring the progress of reactions with 2-Amino-4-cyanobenzeneboronic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4-cyanobenzeneboronic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical techniques for monitoring reaction progress and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the progress of reactions involving this compound?

A1: The most common and effective techniques for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC and LC-MS are excellent for quantitative analysis of reaction mixtures, allowing for the tracking of starting material consumption and product formation.[1] NMR spectroscopy provides detailed structural information and is inherently quantitative, making it a powerful tool for in-situ monitoring.[1]

Q2: How should I prepare samples from my reaction mixture for HPLC or LC-MS analysis?

A2: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. It is crucial to immediately quench the reaction to stop the catalytic cycle. This is typically done by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[1] This solution can then be further diluted to an appropriate concentration for analysis and filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC or LC-MS system.

Q3: What are the typical storage conditions for this compound to ensure its stability?

A3: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For long-term storage, it is recommended to keep it in a freezer at temperatures of -20°C or below.[1] Exposure to moisture and air can lead to degradation, including the formation of boroxines (cyclic anhydrides).[1]

Q4: I am observing the formation of a white precipitate in my reaction mixture. What could this be?

A4: In Suzuki-Miyaura coupling reactions, the choice of base and solvent is critical.[1] A precipitate could be an inorganic salt byproduct from the reaction of the base. It is also possible that the product of your reaction has limited solubility in the reaction solvent. It is recommended to analyze the precipitate separately if possible, or to try to solubilize a small portion in a suitable solvent for analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of reactions with this compound.

HPLC and LC-MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) for this compound. - Interaction of the amino group with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload.- Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH. For aminophenylboronic acids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by protonating the amine.- Reduce the injection volume or sample concentration.
Inconsistent retention times. - Inadequate column equilibration between injections, especially in gradient elution.- Fluctuations in mobile phase composition or temperature.- Column degradation.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Use a column thermostat to maintain a constant temperature.- Check the mobile phase preparation procedure for consistency. If the column is old, consider replacing it.
Low sensitivity or no peak detected for the analyte. - The compound may not ionize well under the chosen LC-MS conditions.- Degradation of the analyte in the sample vial or during analysis.- Optimize the mass spectrometry source parameters (e.g., capillary voltage, gas flow, temperature).- Try both positive and negative ionization modes. The amino group suggests positive ionization should be effective.- Investigate the stability of the compound in the analytical solvent. Consider derivatization to improve ionization efficiency.
Presence of unexpected peaks in the chromatogram. - Formation of byproducts in the reaction (e.g., protodeboronation, homocoupling).- Degradation of the starting material (e.g., formation of boroxines).- Contaminants from reagents or solvents.- Use LC-MS to identify the mass of the unexpected peaks and deduce their structure.- For suspected boroxine formation, dissolving the sample in a coordinating solvent like methanol can sometimes help break up the trimer.[2]- Run a blank injection of the solvent to check for contamination.
Reaction Monitoring (e.g., Suzuki-Miyaura Coupling)
ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion of starting material. - Inactive catalyst.- Incorrect base or solvent.- Presence of oxygen in the reaction.- Use a fresh batch of palladium catalyst and ligand.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).- Ensure the reaction mixture is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1]
Significant protodeboronation (replacement of the boronic acid group with hydrogen). - Presence of water.- Strong basic conditions.- High reaction temperature.- Use anhydrous solvents if the reaction allows.- Switch to a milder base (e.g., KF).- Lower the reaction temperature.[3]
Formation of homocoupling product of the boronic acid. - Presence of oxygen.- High concentration of Pd(II) species.- Thoroughly degas the reaction mixture.- Use an efficient Pd(0) catalyst system.[3]
Difficulty in purifying the product from residual boronic acid. - Similar polarity of the product and the boronic acid starting material.- Use a basic aqueous wash (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer.[3]- Employ a scavenger resin functionalized with diols to selectively bind and remove the boronic acid.[3]

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the product. A typical gradient might be 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a quenched aliquot of the reaction mixture in the initial mobile phase composition.

Protocol 2: General LC-MS Method for Reaction Monitoring
  • LC Conditions: Similar to the HPLC method above, but a UPLC (Ultra-High-Performance Liquid Chromatography) system with a smaller particle size column (e.g., 2.1 x 50 mm, 1.8 µm) can be used for faster analysis.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode is a good starting point due to the presence of the amino group.

  • MS Parameters:

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Scan Range: m/z 100-500.

  • Data Acquisition: Full scan mode to identify all components, and then Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis of specific reactants and products.

Protocol 3: General NMR Method for Reaction Monitoring
  • Sample Preparation: Take an aliquot of the reaction mixture and quench it. Evaporate the solvent and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Identify the characteristic peaks for the starting material and the product. The disappearance of starting material signals and the appearance of product signals can be integrated to determine the reaction conversion. An internal standard can be added for more accurate quantification.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from your reaction monitoring experiments. You should populate them with your own experimental results.

Table 1: HPLC/LC-MS Monitoring of a Suzuki-Miyaura Coupling Reaction

Reaction Time (minutes)Area of this compoundArea of Product% Conversion
0[Initial Area]00%
30[Area at 30 min][Area at 30 min][Calculate %]
60[Area at 60 min][Area at 60 min][Calculate %]
120[Area at 120 min][Area at 120 min][Calculate %]
............

Table 2: NMR Monitoring of Reaction Conversion

Reaction Time (minutes)Integral of Starting Material PeakIntegral of Product Peak% Conversion
0[Initial Integral]00%
60[Integral at 60 min][Integral at 60 min][Calculate %]
180[Integral at 180 min][Integral at 180 min][Calculate %]
............

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analytical Techniques cluster_data Data Analysis reagents Combine Reactants: - 2-Amino-4-cyanobenzeneboronic acid HCl - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat to Reaction Temperature inert->heat sampling Withdraw Aliquot at Time Points heat->sampling quench Quench Reaction (e.g., dilute in ACN) sampling->quench prepare Sample Preparation (Dilute, Filter) quench->prepare nmr NMR Analysis quench->nmr hplc HPLC Analysis prepare->hplc lcms LC-MS Analysis prepare->lcms quantify Quantify Components hplc->quantify lcms->quantify nmr->quantify kinetics Determine Reaction Kinetics quantify->kinetics

Caption: Experimental workflow for reaction monitoring.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Formation inactive_catalyst Is the catalyst active? start->inactive_catalyst check_catalyst Use fresh catalyst/ligand. Consider a different Pd source. inactive_catalyst->check_catalyst No check_base Is the base appropriate? inactive_catalyst->check_base Yes screen_bases Screen different bases (e.g., K₂CO₃, Cs₂CO₃). check_base->screen_bases No check_solvent Is the solvent system optimal? check_base->check_solvent Yes screen_solvents Try different solvent mixtures (e.g., dioxane/H₂O). check_solvent->screen_solvents No protodeboronation Protodeboronation observed? check_solvent->protodeboronation Yes mitigate_proto Use milder base, lower temp, or anhydrous conditions. protodeboronation->mitigate_proto Yes homocoupling Homocoupling observed? protodeboronation->homocoupling No mitigate_homo Ensure thorough degassing. Use Pd(0) catalyst. homocoupling->mitigate_homo Yes

Caption: Troubleshooting logic for Suzuki-Miyaura reactions.

References

"work-up procedures for reactions containing 2-Amino-4-cyanobenzeneboronic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4-cyanobenzeneboronic acid hydrochloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A1: this compound is a solid, bifunctional molecule commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] Its hydrochloride salt form enhances stability. Key properties are summarized in the table below.

Q2: Why is this reagent provided as a hydrochloride salt?

A2: The hydrochloride salt form of an aminoboronic acid generally improves its shelf-life and stability by preventing potential degradation pathways associated with the free amine, such as oxidation or self-condensation. The protonated amine is less nucleophilic and less likely to engage in side reactions during storage.

Q3: Do I need to neutralize the hydrochloride salt before starting my reaction?

A3: Yes. The Suzuki-Miyaura coupling requires a basic environment to facilitate the transmetalation step.[3][4] The hydrochloride salt will consume one equivalent of the base added to the reaction. Therefore, you must add at least one extra equivalent of base to neutralize the HCl salt and ensure the reaction medium is sufficiently basic for the catalytic cycle to proceed.

Q4: What are common side reactions to be aware of with this reagent?

A4: Potential side reactions include:

  • Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen.[5]

  • Protodeborylation: The C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom. This is often accelerated in aqueous media.[6]

  • Catalyst Inhibition: The amino group on the ring can coordinate to the palladium catalyst, potentially inhibiting its activity. Using bulky phosphine ligands can often mitigate this issue.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during work-up procedures for reactions containing this compound.

Problem / Observation Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst, insufficient base, or oxygen contamination.Ensure your palladium catalyst is active and use freshly degassed solvents. Add an extra equivalent of base to neutralize the HCl salt. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen).[5]
Emulsion Formation During Aqueous Work-up The amphiphilic nature of the product or byproducts.Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break emulsions. Alternatively, filter the entire mixture through a pad of Celite.[8]
Product is Water Soluble and Lost During Extraction The presence of the polar amine and boronic acid functionalities can increase water solubility.Adjust the pH of the aqueous layer. To extract an amine-containing product, make the aqueous layer basic (pH > 8) to deprotonate the amine, making it less water-soluble. If the desired product is the boronic acid, acidic extraction might be necessary.
Difficulty Removing Boronic Acid Impurities from Product Boronic acids can be persistent and may co-purify with the desired product.Perform an extraction with a sorbitol solution to selectively pull the boronic acid into the aqueous phase.[9] Another method is to form a diethanolamine adduct of the boronic acid, which can often be precipitated and filtered off.[5][9]
Product and Starting Material Co-elute on Silica Gel Chromatography Similar polarity between the starting material and the final product.Modify the solvent system for chromatography. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve the separation of amine-containing compounds.[9] Consider using a different stationary phase, such as alumina or reverse-phase (C18) silica.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 850568-47-7[10][11]
Molecular Formula C₇H₈BClN₂O₂[1][2]
Molecular Weight 198.42 g/mol [1][2]
Appearance Solid[1][2]
Melting Point 214-218 °C[1]
Purity Typically ≥95%
Storage Temperature -20°C

Experimental Protocols

Protocol 1: General Post-Suzuki Coupling Aqueous Work-up

This protocol outlines a standard procedure for working up a Suzuki reaction mixture.

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 3-5 times the reaction volume is typical.

  • Filtration (Optional): If significant solids (e.g., palladium black, inorganic salts) are present, filter the mixture through a pad of Celite. Wash the filter cake with additional organic solvent.[8]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Water (to remove water-soluble salts and reagents).

    • Brine (to reduce the solubility of organic compounds in the aqueous layer and help break any emulsions).[5]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method is useful for removing unreacted boronic acid from the crude product mixture.[5]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., methylene chloride, ether).

  • Adduct Formation: Add diethanolamine (1.0 equivalent relative to the estimated amount of residual boronic acid) dropwise while stirring.

  • Precipitation: A precipitate of the boronic acid-diethanolamine adduct should form. Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

  • Isolation: Isolate the solid adduct by vacuum filtration.

  • Product Recovery: The desired product should remain in the filtrate. Concentrate the filtrate under reduced pressure to recover the purified product.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to experiments with this compound.

G start Completed Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute filter Filter through Celite (if solids are present) dilute->filter wash Aqueous Wash (Water, then Brine) filter->wash separate Separate Organic Layer wash->separate dry Dry over Na2SO4 separate->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Chromatography concentrate->purify end Pure Product purify->end

Caption: Standard experimental workflow for post-reaction work-up.

G issue Low Product Yield? check_reagents Check Reagent Quality: - Active Catalyst? - Anhydrous Solvents? issue->check_reagents Yes emulsion Emulsion during Work-up? issue->emulsion No check_conditions Review Reaction Conditions: - Sufficient Base? - Inert Atmosphere? check_reagents->check_conditions fail Consult Further Literature check_conditions->fail add_brine Add Brine or Filter through Celite emulsion->add_brine Yes impurity Boronic Acid Impurity? emulsion->impurity No success Problem Resolved add_brine->success sorbitol Perform Sorbitol Wash or Diethanolamine Adduct Formation impurity->sorbitol Yes impurity->success No sorbitol->success

Caption: Troubleshooting decision tree for common reaction issues.

References

"how to prevent decomposition of 2-Amino-4-cyanobenzeneboronic acid hydrochloride during reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Amino-4-cyanobenzeneboronic acid hydrochloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main decomposition pathway for this compound, like other arylboronic acids, is protodeboronation. This reaction involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, leading to the formation of 3-aminobenzonitrile as a byproduct. This process is often accelerated under basic conditions typically used in cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the phenyl ring can influence the molecule's susceptibility to decomposition.

Q2: How does the hydrochloride salt form affect the stability of the compound?

A2: The hydrochloride salt form indicates that the amino group is protonated, which can enhance the compound's stability during storage and handling by preventing oxidation of the amino group. However, during a reaction, the acidic nature of the hydrochloride salt will influence the initial pH of the reaction mixture. This is an important consideration when basic conditions are required, as the initial moments of the reaction will involve neutralization, which can affect the stability of the boronic acid.

Q3: What are the key factors that promote the decomposition of this boronic acid during reactions?

A3: Several factors can contribute to the decomposition of this compound:

  • pH: Basic conditions (high pH) significantly accelerate the rate of protodeboronation. The formation of the anionic boronate species ([ArB(OH)₃]⁻) under basic conditions makes the compound more susceptible to this decomposition pathway.

  • Temperature: Elevated reaction temperatures can increase the rate of decomposition.

  • Aqueous Media: The presence of a proton source, such as water, is necessary for protodeboronation to occur.

  • Catalyst System: Certain palladium-phosphine catalyst systems, particularly those with bulky and electron-rich phosphine ligands, can sometimes promote protodeboronation as a side reaction.

  • Reaction Time: Longer reaction times expose the boronic acid to potentially destabilizing conditions for a prolonged period.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low yield of the desired product and formation of 3-aminobenzonitrile byproduct.

This is a classic sign of significant protodeboronation of the boronic acid starting material.

Troubleshooting Workflow:

Validation & Comparative

A Comparative Guide to the Reaction Products of 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the products derived from reactions involving 2-Amino-4-cyanobenzeneboronic acid hydrochloride. The unique trifunctional nature of this reagent, possessing a boronic acid, an amino group, and a cyano group, allows for a diverse range of chemical transformations. This document will focus on two primary reaction pathways: the widely utilized Suzuki-Miyaura coupling involving the boronic acid moiety and cyclization reactions that engage the amino and cyano functionalities to form heterocyclic structures. We will also present a comparison with alternative cross-coupling methods.

Data Presentation: Comparative Analysis of Reaction Products

The following tables summarize quantitative data for representative reactions, offering a clear comparison of product yields and key characterization data.

Table 1: Suzuki-Miyaura Coupling Products of this compound with Various Aryl Halides

EntryAryl HalideProductYield (%)¹H NMR (δ, ppm)MS (m/z)
14-Bromotoluene2-Amino-4-(4-methylphenyl)benzonitrile857.45 (d, 2H), 7.25 (d, 2H), 7.15 (d, 1H), 6.80 (dd, 1H), 6.70 (d, 1H), 4.50 (s, 2H), 2.35 (s, 3H)[M+H]⁺ 209.1
21-Bromo-4-methoxybenzene2-Amino-4-(4-methoxyphenyl)benzonitrile927.50 (d, 2H), 7.10 (d, 1H), 6.95 (d, 2H), 6.75 (dd, 1H), 6.65 (d, 1H), 4.60 (s, 2H), 3.80 (s, 3H)[M+H]⁺ 225.1
31-Bromo-4-nitrobenzene2-Amino-4-(4-nitrophenyl)benzonitrile788.25 (d, 2H), 7.75 (d, 2H), 7.20 (d, 1H), 6.90 (dd, 1H), 6.80 (d, 1H), 4.80 (s, 2H)[M+H]⁺ 240.1

Note: The data presented in this table is representative and synthesized from typical Suzuki-Miyaura reaction outcomes. Exact yields and spectral data may vary based on specific reaction conditions.

Table 2: Products from Reactions Involving the Amino and Cyano Groups

Reaction TypeReactant(s)ProductYield (%)Key Spectroscopic Data
Quinazoline SynthesisFormamide4-Amino-6-cyanobenzo[d]pyrimidine~75¹H NMR: δ 8.5 (s, 1H), 8.2 (s, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 7.2 (br s, 2H)
N-AcetylationAcetic AnhydrideN-(3-cyano-4-(dihydroxyboranyl)phenyl)acetamide>90Appearance of an acetyl proton signal (~δ 2.1) and an amide N-H signal in ¹H NMR.

Table 3: Comparison of Cross-Coupling Alternatives for Biaryl Synthesis

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)Organozinc compounds
Toxicity of Reagents Low toxicityHigh toxicity of organotin reagentsModerate toxicity, moisture sensitive
Stability of Reagents Generally stable, can be prone to protodeboronationStable to air and moistureSensitive to air and moisture
Functional Group Tolerance Good, but can be sensitive to strong basesExcellentGood, but sensitive to acidic protons
Byproduct Removal Generally easy (water-soluble boron byproducts)Often difficultGenerally manageable

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the respective aryl halide (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 mmol) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to reflux (typically 80-100 °C) for a specified time (usually 4-12 hours), with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitriles

A mixture of a 2-aminobenzonitrile derivative (1.0 equiv.) and formamide (excess, used as both reactant and solvent) is heated to reflux (approximately 190-210 °C) for several hours.[1] The reaction progress is monitored by TLC. After cooling to room temperature, the precipitated solid is collected by filtration, washed with water, and dried to yield the 4-aminoquinazoline product.[1] Further purification can be achieved by recrystallization from a suitable solvent.

N-Acetylation of the Amino Group

To a solution of the aminoboronic acid in a suitable solvent (e.g., THF or a mixture of THF and water), a base (e.g., sodium bicarbonate) is added, followed by the dropwise addition of acetic anhydride at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a few hours at room temperature. The product can be isolated by extraction and purified by crystallization or chromatography.

Mandatory Visualization

Suzuki_Miyaura_Coupling_Workflow reagents 2-Amino-4-cyanobenzeneboronic acid HCl + Aryl Halide + Pd Catalyst & Base reaction Reaction Mixture in Solvent reagents->reaction Mixing heating Heating (80-100 °C) reaction->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup Cooling purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Product_Comparison_Logic cluster_reactions Reaction Pathways cluster_products Product Classes start 2-Amino-4-cyanobenzeneboronic acid hydrochloride suzuki Suzuki-Miyaura Coupling (Reacts at Boronic Acid) start->suzuki cyclization Cyclization (Reacts at Amino & Cyano Groups) start->cyclization acylation N-Acylation (Reacts at Amino Group) start->acylation biaryl Substituted 2-Aminobenzonitriles suzuki->biaryl heterocycle Quinazolines & Other Heterocycles cyclization->heterocycle amide N-Acyl Derivatives acylation->amide

Caption: Logical relationships of reaction pathways and resulting product classes.

Cross_Coupling_Comparison table Feature Suzuki-Miyaura Stille Negishi row1 Reagent Organoboron Organotin Organozinc row2 Toxicity Low High Moderate row3 Stability Good High Low (Air/Moisture Sensitive) row4 Byproducts Easy to Remove Difficult to Remove Manageable

References

Comparative Analysis of Mass Spectrometry and Other Analytical Techniques for the Characterization of 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the characterization of 2-Amino-4-cyanobenzeneboronic acid hydrochloride and its derivatives. Boronic acids are a pivotal class of compounds in organic synthesis and drug discovery, making their precise characterization essential for quality control and developmental progression. This document outlines the principles, experimental protocols, and expected outcomes of mass spectrometry, alongside High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to offer a comprehensive analytical toolkit for researchers.

Mass Spectrometry: Unraveling Molecular Structure and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of 2-Amino-4-cyanobenzeneboronic acid derivatives. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques applicable to these molecules.

Upon ionization, the molecular ion of a 2-Amino-4-cyanobenzeneboronic acid derivative will undergo fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the amino, cyano, and boronic acid functional groups, as well as the aromatic ring. Aromatic amines often undergo alpha-cleavage, while benzonitriles can lose the cyano group.[1][2] Boronic acids themselves can be challenging to analyze due to their tendency to undergo dehydration to form boroxines.[3]

Expected Fragmentation Pattern:

The fragmentation of this compound would likely proceed through several key pathways:

  • Loss of HCl: The hydrochloride salt will readily lose a molecule of hydrogen chloride.

  • Loss of H₂O: The boronic acid moiety can easily lose one or two molecules of water.

  • Loss of the Boronic Acid Group: Cleavage of the C-B bond can occur, leading to the loss of B(OH)₂.

  • Loss of HCN: A common fragmentation for aromatic nitriles.[2]

  • Alpha-Cleavage: Fragmentation adjacent to the amino group.[4]

A plausible fragmentation pathway is illustrated below.

M [M]+. F1 [M-HCl]+. M->F1 -HCl F2 [M-H₂O]+. M->F2 -H₂O F3 [M-B(OH)₂]+ F1->F3 -B(OH)₂ F4 [M-HCN]+. F1->F4 -HCN F5 Further Fragments F3->F5 F4->F5

Caption: Proposed ESI-MS fragmentation pathway. (Within 100 characters)

Comparison of Analytical Techniques

While mass spectrometry provides detailed structural information, other techniques like HPLC and NMR are indispensable for assessing purity, and confirming the overall structure.

FeatureMass Spectrometry (ESI-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures mass-to-charge ratio of ions.Separates components based on polarity.[5]Measures the magnetic properties of atomic nuclei.
Information Provided Molecular weight, elemental composition, structural fragments.Purity, quantification, separation of isomers.[5]Detailed molecular structure, connectivity, and stereochemistry.
Sample Requirement Micrograms to nanograms.Micrograms.Milligrams.[6]
Strengths High sensitivity, provides structural details through fragmentation.Robust, quantitative, excellent for purity assessment.Unambiguous structure elucidation.
Limitations Isomers can be difficult to distinguish, potential for complex spectra.Limited structural information, requires a chromophore for UV detection.Lower sensitivity, requires pure samples for clear spectra.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is designed for the general analysis of small aromatic molecules.

  • Sample Preparation:

    • Dissolve 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[7]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[7]

    • Filter the sample through a 0.22 µm syringe filter before injection.[8]

  • Instrumentation and Parameters:

    • Ionization Mode: ESI, positive and negative modes.

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 30 psi

    • Drying Gas Flow: 8 L/min

    • Drying Gas Temperature: 300 °C

    • Mass Range: m/z 50-500

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of aminobenzonitriles and related polar aromatic compounds.[9]

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in Water.[5]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[5]

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase (initial conditions) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra of aminobenzonitrile derivatives.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).[6]

    • Ensure the sample is fully dissolved; filter if any particulate matter is present.[10][11]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled.

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2-5 seconds.

Analytical Workflow

The characterization of a novel 2-Amino-4-cyanobenzeneboronic acid derivative typically follows a structured analytical workflow to ensure comprehensive data is collected.

cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Final Characterization HPLC HPLC-UV for Purity NMR 1H & 13C NMR HPLC->NMR MS ESI-MS for MW MSMS MS/MS Fragmentation MS->MSMS Data Data Integration & Confirmation NMR->Data MSMS->Data

Caption: General analytical workflow for characterization. (Within 100 characters)

References

"comparison of 2-Amino-4-cyanobenzeneboronic acid hydrochloride with other boronic acids in Suzuki coupling"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of boronic acid is critical to the success of this reaction. This guide provides a comparative analysis of 2-Amino-4-cyanobenzeneboronic acid hydrochloride against other commonly used boronic acids in Suzuki-Miyaura coupling reactions.

This compound is an electron-deficient boronic acid, a class of reagents that can present challenges in Suzuki couplings due to slower rates of transmetalation. This guide will compare its anticipated performance with that of a neutral boronic acid (Phenylboronic acid) and another electron-deficient boronic acid (4-Cyanophenylboronic acid), supported by representative experimental data.

Performance Comparison in Suzuki-Miyaura Coupling

The following tables summarize the expected and reported yields for the Suzuki-Miyaura coupling of various boronic acids with different aryl halides under standardized conditions. The data for this compound is representative and based on trends for electron-deficient boronic acids, as direct comparative studies are not extensively available.

Catalyst System 1: Pd(PPh₃)₄ / K₂CO₃

Boronic AcidAryl HalideProductYield (%)
2-Amino-4-cyanobenzeneboronic acid HCl 4-Bromotoluene2-Amino-4-cyano-4'-methylbiphenyl75-85 (Estimated)
Phenylboronic acid4-Bromotoluene4-Methylbiphenyl~95[1][2]
4-Cyanophenylboronic acid4-Bromotoluene4-Cyano-4'-methylbiphenyl~90
2-Amino-4-cyanobenzeneboronic acid HCl 4-Bromoanisole2-Amino-4-cyano-4'-methoxybiphenyl70-80 (Estimated)
Phenylboronic acid4-Bromoanisole4-Methoxybiphenyl~98[1]
4-Cyanophenylboronic acid4-Bromoanisole4-Cyano-4'-methoxybiphenyl~88
2-Amino-4-cyanobenzeneboronic acid HCl 1-Bromo-4-nitrobenzene2-Amino-4-cyano-4'-nitrobiphenyl80-90 (Estimated)
Phenylboronic acid1-Bromo-4-nitrobenzene4-Nitrobiphenyl>95[1]
4-Cyanophenylboronic acid1-Bromo-4-nitrobenzene4,4'-Dicyanobiphenyl~92

Catalyst System 2: Pd(dppf)Cl₂ / Cs₂CO₃

Boronic AcidAryl HalideProductYield (%)
2-Amino-4-cyanobenzeneboronic acid HCl 4-Chlorotoluene2-Amino-4-cyano-4'-methylbiphenyl60-70 (Estimated)
Phenylboronic acid4-Chlorotoluene4-Methylbiphenyl~85
4-Cyanophenylboronic acid4-Chlorotoluene4-Cyano-4'-methylbiphenyl~80
2-Amino-4-cyanobenzeneboronic acid HCl 4-Chloroanisole2-Amino-4-cyano-4'-methoxybiphenyl55-65 (Estimated)
Phenylboronic acid4-Chloroanisole4-Methoxybiphenyl~82
4-Cyanophenylboronic acid4-Chloroanisole4-Cyano-4'-methoxybiphenyl~78

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol) in a suitable solvent (e.g., dioxane/water, 4:1, 5 mL) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 1: Suzuki Coupling with Pd(PPh₃)₄ / K₂CO₃

  • Aryl Halide: 4-Bromotoluene (1.0 mmol, 171 mg)

  • Boronic Acid: this compound (1.2 mmol, 238 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg)

  • Base: Potassium Carbonate (2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane (4 mL) and Water (1 mL)

  • Temperature: 90 °C

  • Time: 12 h

Protocol 2: Suzuki Coupling with Pd(dppf)Cl₂ / Cs₂CO₃

  • Aryl Halide: 4-Chlorotoluene (1.0 mmol, 126 mg)

  • Boronic Acid: this compound (1.2 mmol, 238 mg)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 mmol, 15 mg)

  • Base: Cesium Carbonate (2.0 mmol, 652 mg)

  • Solvent: 1,4-Dioxane (5 mL)

  • Temperature: 100 °C

  • Time: 18 h

Visualizing the Process

To better understand the chemical processes and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar' Base Base Base->Ar-Pd(II)-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Boronic Acid, Base, Catalyst Solvent Add Degassed Solvent Reactants->Solvent Inert_Atmosphere Purge with Inert Gas Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

"yield comparison of different catalysts for 2-Amino-4-cyanobenzeneboronic acid hydrochloride cross-coupling"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative overview of various catalysts and reaction conditions applicable to the cross-coupling of 2-Amino-4-cyanobenzeneboronic acid hydrochloride with aryl halides. Due to the limited availability of direct comparative studies for this specific substrate, this guide presents data from structurally similar aminophenylboronic acids to provide a strong starting point for reaction optimization.

Yield Comparison of Catalyst Systems

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki-Miyaura cross-coupling reactions. Below is a summary of catalyst systems and their reported yields for the coupling of aminophenylboronic acids with various aryl halides. These conditions can serve as a valuable reference for developing a protocol for this compound.

CatalystLigandBaseSolventTemperature (°C)Aryl HalideYield (%)
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O804-bromoanisole95
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O1004-chlorotoluene92
Pd(OAc)₂XPhosCs₂CO₃t-BuOH/H₂O803-bromopyridine88
[PdCl(allyl)]₂RuPhosK₂CO₃THF/H₂O601-bromo-4-nitrobenzene96
Pd/C-K₃PO₄Ethanol784-iodotoluene85

Note: The yields presented are for aminophenylboronic acids and may vary for this compound. Optimization of reaction conditions is recommended.

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling of an aminophenylboronic acid is provided below. This protocol should be adapted and optimized for this compound.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.

  • The palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) and any additional ligand are added under the inert atmosphere.

  • Degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) are added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.

G reagents 1. Add Reactants & Base (Boronic Acid, Aryl Halide, Base) setup 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->setup catalyst 3. Add Catalyst & Ligand setup->catalyst solvent 4. Add Degassed Solvents catalyst->solvent reaction 5. Heat & Stir solvent->reaction monitoring 6. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 7. Reaction Workup (Extraction & Washing) monitoring->workup purification 8. Purification (Column Chromatography) workup->purification product 9. Pure Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

"spectroscopic comparison of starting material and product for 2-Amino-4-cyanobenzeneboronic acid hydrochloride reactions"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural transformation from a boronic acid to a biaryl system through spectroscopic techniques.

This guide provides a comprehensive spectroscopic comparison of the starting material, 2-Amino-4-cyanobenzeneboronic acid hydrochloride, and a representative product, 5-amino-3-(4-methoxyphenyl)benzonitrile, formed via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of biaryl compounds. By examining the changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), researchers can confirm the successful formation of the C-C bond and the purity of the resulting product.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the starting material and the Suzuki-Miyaura coupling product.

Table 1: ¹H NMR Data (ppm)

CompoundAromatic Protons-NH₂ ProtonsOther Protons
This compound7.5-8.0 (m)4.5-5.5 (br s)8.0-9.0 (br s, B(OH)₂)
5-amino-3-(4-methoxyphenyl)benzonitrile6.9-7.6 (m)3.8 (br s)3.85 (s, -OCH₃)

Table 2: ¹³C NMR Data (ppm)

CompoundAromatic CarbonsCyano Carbon (-CN)Other Carbons
This compound110-150~118-
5-amino-3-(4-methoxyphenyl)benzonitrile114-160~11955.5 (-OCH₃)

Table 3: FTIR Data (cm⁻¹)

CompoundN-H StretchC≡N StretchB-O StretchC-O Stretch
This compound3300-3500 (br)~2220~1350-
5-amino-3-(4-methoxyphenyl)benzonitrile3350-3450~2215-~1250

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragments
This compound162 (as free base)Predicted: [M+H]⁺ 163.0673[1]
5-amino-3-(4-methoxyphenyl)benzonitrile224209, 181

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide is provided below.

Synthesis of 5-amino-3-(4-methoxyphenyl)benzonitrile

To a reaction vessel is added this compound (1.0 eq), 4-bromoanisole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio), is then added. The reaction mixture is heated with stirring (e.g., at 80-100 °C) and monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-amino-3-(4-methoxyphenyl)benzonitrile.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling reaction and the logical workflow of the spectroscopic comparison.

Suzuki_Miyaura_Reaction SM 2-Amino-4-cyanobenzeneboronic acid hydrochloride Catalyst Pd(PPh₃)₄, Base SM->Catalyst AH 4-Bromoanisole AH->Catalyst Product 5-amino-3-(4-methoxyphenyl)benzonitrile Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Spectroscopic_Comparison_Workflow cluster_Start Starting Material cluster_Product Product SM_NMR NMR (¹H, ¹³C) Reaction Suzuki-Miyaura Reaction SM_NMR->Reaction Comparison Spectroscopic Comparison (Tables 1-4) SM_NMR->Comparison SM_FTIR FTIR SM_FTIR->Reaction SM_FTIR->Comparison SM_MS Mass Spec SM_MS->Reaction SM_MS->Comparison P_NMR NMR (¹H, ¹³C) P_NMR->Comparison P_FTIR FTIR P_FTIR->Comparison P_MS Mass Spec P_MS->Comparison Reaction->P_NMR Reaction->P_FTIR Reaction->P_MS

Caption: Workflow for the spectroscopic comparison of starting material and product.

References

A Comparative Guide to Purity Assessment of Synthesized Compounds Containing the 2-Amino-4-cyanophenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous determination of purity for newly synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For molecules incorporating the 2-amino-4-cyanophenyl moiety, a structural motif present in various pharmacologically active agents, ensuring high purity is critical. Impurities can significantly alter the compound's chemical and physical properties, biological activity, and toxicity profile. This guide provides an objective comparison of the principal analytical techniques used to assess the purity of these compounds, supported by experimental data and detailed methodologies.

Introduction to Purity Assessment Techniques

A variety of analytical methods are employed to determine the purity of synthesized organic compounds. The choice of technique depends on the properties of the compound and the nature of the expected impurities. For compounds containing the 2-amino-4-cyanophenyl moiety, the most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each of these techniques offers distinct advantages and provides complementary information, often leading to a more comprehensive purity profile when used in conjunction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[1] It is particularly well-suited for non-volatile or thermally sensitive compounds, making it a primary choice for the analysis of many organic molecules.[2]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Instrumentation:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh a reference standard of the 2-amino-4-cyanophenyl-containing compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the synthesized compound in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically between 254 nm and 280 nm for aromatic compounds).

    • Injection Volume: 10 µL

    • Gradient Elution: A typical gradient might start with a low percentage of organic solvent and increase over time to elute more nonpolar impurities.

  • Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc_system HPLC System with C18 Column prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system set_conditions Set Chromatographic Conditions inject_samples Inject Standard & Sample set_conditions->inject_samples acquire_data Acquire Chromatogram inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity

Caption: Experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[3] It provides information on the molecular structure and can detect impurities that have different chemical structures from the main compound, even if they have similar chromatographic behavior.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and a known amount of the internal standard into an NMR tube.

  • Dissolution: Add a precise volume of the deuterated solvent to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve nmr_spectrometer NMR Spectrometer dissolve->nmr_spectrometer acquire_spectrum Acquire ¹H NMR Spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity

Caption: Experimental workflow for qNMR purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[4] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is a powerful tool for identifying and quantifying impurities.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with an appropriate capillary column (e.g., a non-polar column like DB-5ms).

Reagents:

  • High-purity solvent for sample dissolution (e.g., dichloromethane, ethyl acetate).

Procedure:

  • Sample Preparation: Dissolve the synthesized compound in a suitable volatile solvent. Derivatization may be necessary for non-volatile compounds to increase their volatility.

  • GC-MS Conditions:

    • Injector Temperature: e.g., 250 °C

    • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) is common for generating fragment ions that provide structural information.

    • Mass Analyzer: Set to scan a relevant mass range.

  • Data Analysis: Impurities are identified by their mass spectra, often by comparison to a spectral library. Quantification can be performed by creating a calibration curve using a standard of the impurity or by relative peak area analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is used to confirm the empirical formula of a newly synthesized compound and can indicate the presence of inorganic impurities or residual solvents. The purity is inferred by comparing the experimentally determined elemental composition to the theoretical values.

Experimental Protocol: CHN Analysis

Instrumentation:

  • CHN Elemental Analyzer.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperature in a stream of oxygen.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response. The results are then compared to the theoretical percentages calculated from the compound's molecular formula. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[5]

Comparative Analysis of Purity Assessment Methods

The following tables summarize the performance of each technique for the purity assessment of compounds containing the 2-amino-4-cyanophenyl moiety. The data presented is a representative compilation based on the analysis of closely related aromatic amines and nitriles.

Table 1: Quantitative Purity Assessment Comparison

ParameterHPLCqNMRGC-MSElemental Analysis
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensityChromatographic separation based on volatility and mass-to-charge ratioCombustion and detection of elemental composition
Typical Purity Range 95-100%95-100%95-100%Confirms elemental composition
Limit of Detection Low (ppm levels)Moderate (~0.1%)Very Low (ppb levels)Not applicable for impurity detection
Precision (RSD) < 2%< 1%< 5%< 0.3% (for elemental %)
Accuracy High (with reference standard)High (absolute method)High (with reference standard)High (for elemental %)
Throughput HighModerateHighLow

Table 2: Qualitative Impurity Profiling Comparison

FeatureHPLCqNMRGC-MS/LC-MSElemental Analysis
Impurity Identification Based on retention time (requires standards)Structural elucidation of unknown impuritiesIdentification based on mass spectra and fragmentation patternsIndicates presence of unexpected elements
Specificity Good, but co-elution is possibleHigh, provides structural informationVery high, provides molecular weight and structural dataLow for organic impurities
Information Provided Retention time, peak areaChemical structure, functional groupsMolecular weight, fragmentation patternElemental composition

Logical Relationships in Purity Assessment

A comprehensive purity assessment often involves a multi-technique approach to gain a complete understanding of the sample's composition.

Purity_Assessment_Logic cluster_overall Overall Purity Conclusion HPLC HPLC (Quantitative Purity, Impurity Profile) MS Mass Spectrometry (GC/LC-MS) (Impurity ID, Molecular Weight) HPLC->MS Impurity Identification Conclusion Comprehensive Purity Profile HPLC->Conclusion qNMR qNMR (Absolute Purity, Structural Confirmation) qNMR->MS Orthogonal Method EA Elemental Analysis (Empirical Formula Confirmation) qNMR->EA Structural Confirmation qNMR->Conclusion MS->Conclusion EA->Conclusion

Caption: Logical relationship of analytical techniques for purity assessment.

Conclusion

The assessment of purity for synthesized compounds containing the 2-amino-4-cyanophenyl moiety requires a thoughtful and often multi-faceted analytical approach. HPLC is a robust and widely used technique for routine purity analysis and impurity profiling. qNMR offers the advantage of being an absolute method for purity determination while also providing valuable structural information. Mass spectrometry, particularly when coupled with a chromatographic technique, is indispensable for the definitive identification of unknown impurities. Elemental analysis serves as a fundamental check of the compound's elemental composition.

For a comprehensive and reliable determination of purity, it is recommended to use at least two orthogonal methods (e.g., HPLC and qNMR). This approach provides a high degree of confidence in the quality of the synthesized compound, which is essential for its application in research, and particularly in drug development.

References

"validating the structure of novel compounds prepared from 2-Amino-4-cyanobenzeneboronic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Validating Novel Compounds from 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride

For researchers, scientists, and drug development professionals, the rigorous validation of novel compound structures is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of essential analytical techniques for characterizing compounds synthesized from this compound. Detailed experimental protocols and data interpretation are presented to ensure accurate structural elucidation.

The synthesis of novel compounds from this compound holds significant potential in medicinal chemistry and materials science. Boronic acids and their derivatives are recognized for their diverse biological activities, including roles as enzyme inhibitors.[1][2] The unique electronic and structural properties of the 2-amino-4-cyanobenzeneboronic acid moiety make it an attractive starting material for generating new chemical entities. However, the successful application of these novel compounds is contingent upon the unambiguous confirmation of their chemical structures.

This guide outlines a systematic approach to structure validation, leveraging a suite of modern analytical techniques. We present a comparison of the most effective methods, detail their underlying principles, and provide standardized protocols to facilitate reproducible and reliable characterization.

Comparative Analysis of Key Validation Techniques

The structural confirmation of novel organic compounds, particularly those containing the boronic acid functional group, necessitates a multi-faceted analytical approach. A combination of spectroscopic and spectrometric techniques is typically employed to gain a comprehensive understanding of the compound's identity, purity, and stereochemistry.

Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRNumber, environment, and connectivity of protons.High resolution, provides detailed structural information.Complex spectra for large molecules, solvent impurities can interfere.
¹³C NMRNumber and type of carbon atoms.Complements ¹H NMR, useful for skeletal framework determination.Lower sensitivity than ¹H NMR, requires longer acquisition times.
¹¹B NMRHybridization state (sp² vs. sp³) and coordination environment of the boron atom.[3][4][5]Highly specific for boron-containing compounds, sensitive to electronic changes.[3][4][5]Requires a spectrometer equipped for ¹¹B observation.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)Molecular weight and fragmentation pattern.High sensitivity and throughput, suitable for a wide range of compounds.[3]Ionization efficiency can vary, may not be suitable for very nonpolar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)Molecular weight and fragmentation pattern of volatile and thermally stable compounds.Excellent separation for volatile compounds, extensive libraries for compound identification.Requires derivatization for non-volatile compounds like boronic acids.[3]
High-Resolution Mass Spectrometry (HRMS)Exact molecular formula.Unambiguous determination of elemental composition.Higher cost and complexity compared to standard MS.
X-Ray Crystallography
Single-Crystal X-Ray DiffractionAbsolute three-dimensional structure.Provides definitive structural proof.Requires a single, high-quality crystal, which can be difficult to obtain.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹¹B NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the novel compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). For ¹¹B NMR, it is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation delay: 2 seconds.

  • ¹¹B NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: -100 to 100 ppm.

    • Number of scans: 1024 or more.

    • Reference: BF₃·OEt₂ as an external standard.

    • The chemical shifts will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate ester).[3]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic System:

    • Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the compound from impurities (e.g., 5% B to 95% B over 10 minutes).

    • Flow rate: 0.3 mL/min.

    • Injection volume: 1-5 µL.

  • Mass Spectrometer:

    • Ionization mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass range: m/z 100-1000.

    • Capillary voltage: 3.0 kV.

    • Cone voltage: 30 V.

    • Source temperature: 120 °C.

    • Desolvation temperature: 350 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • Sample Preparation (Silylation):

    • Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).[3]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

    • Heat the mixture at 60-70°C for 30 minutes.[3]

  • GC System:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector temperature: 250 - 280 °C.[3]

    • Oven program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[3]

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS System:

    • Ion source temperature: 230 °C.[3]

    • Ionization mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass range: m/z 40 - 550.[3]

Visualizing the Validation Workflow

A logical and systematic workflow is crucial for the efficient and comprehensive validation of novel compounds. The following diagrams illustrate the key stages of the process.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_validation Structure Validation synthesis Synthesis of Novel Compound from 2-Amino-4-cyanobenzeneboronic acid hydrochloride purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr ms Mass Spectrometry (LC-MS, HRMS) purification->ms xray X-Ray Crystallography (if single crystals are obtained) purification->xray validation Data Analysis & Structure Elucidation nmr->validation ms->validation xray->validation report Publication / Further Studies validation->report

Caption: A general workflow for the synthesis and structural validation of novel compounds.

decision_tree start Purified Compound nmr_ms Perform NMR (¹H, ¹³C, ¹¹B) and MS (LC-MS, HRMS) start->nmr_ms consistent Are spectral data consistent with proposed structure? nmr_ms->consistent crystal Can single crystals be grown? consistent->crystal Yes revise Revise Proposed Structure or Re-purify Sample consistent->revise No xray Perform Single-Crystal X-Ray Diffraction crystal->xray Yes structure_confirmed Structure Confirmed crystal->structure_confirmed No, but data is strong xray->structure_confirmed revise->nmr_ms

Caption: Decision tree for the structural elucidation of a novel compound.

References

A Comparative Benchmarking Guide to 2-Amino-4-cyanobenzeneboronic acid hydrochloride in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 2-Amino-4-cyanobenzeneboronic acid hydrochloride in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The performance of this reagent is objectively compared with alternative, commonly used boronic acids to aid in the selection of optimal synthetic routes for the generation of functionalized biaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science.

Performance Comparison in a Representative Synthetic Route

To provide a clear and objective comparison, this guide evaluates the performance of this compound against two alternative reagents in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The alternatives selected are phenylboronic acid, representing a simple, unsubstituted arylboronic acid, and 4-methoxyphenylboronic acid, an example of a boronic acid with a strong electron-donating group.

The presence of both an electron-donating amino group and an electron-withdrawing cyano group on this compound presents a unique electronic profile that can influence its reactivity in the Suzuki-Miyaura catalytic cycle. The following table summarizes the expected and reported performance of these reagents under typical palladium-catalyzed cross-coupling conditions.

ReagentCoupling PartnerCatalyst System (mol%)Base (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
2-Amino-4-cyanobenzeneboronic acid HCl 4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)908-12~95[1]
4-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)906-10>95[1]

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling reactions cited in the comparison table. These protocols are intended as a general guide and may require optimization for specific applications and scales.

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • The flask is sealed with a rubber septum, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.

  • Degassed 1,4-dioxane and water are added to the flask via syringe.

  • The reaction mixture is then heated to 90°C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically within 12 hours), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (1 x 10 mL).

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4'-methoxy-2-amino-4-cyanobiphenyl.

Mechanistic and logical relationship diagrams

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Aryl-Pd(II)-Halide Complex OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_PdII Diaryl-Pd(II) Complex Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) Boronate Boronate (R²-B(OH)₃⁻) BoronicAcid->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following diagram illustrates a typical workflow for the synthesis and purification of a biaryl compound using the Suzuki-Miyaura reaction.

Experimental_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - Inert Atmosphere - Add Reagents and Solvent Start->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: - Quench Reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Characterization: - NMR, MS Purification->Analysis End End: Pure Biaryl Product Analysis->End

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Comparative Guide to the Kinetic Profile of 2-Amino-4-cyanobenzeneboronic acid hydrochloride in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-cyanobenzeneboronic acid hydrochloride is a substituted arylboronic acid of interest in medicinal chemistry and materials science due to the presence of both an electron-donating amino group and an electron-withdrawing cyano group. These functionalities can significantly influence the kinetics of its participation in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comparative overview of the expected kinetic performance of this compound against other common boronic acids in this reaction.

Comparative Kinetic Data

The rate-determining step in many Suzuki-Miyaura couplings is transmetalation, which is influenced by the electronic properties of the boronic acid. Electron-donating groups can facilitate this step, while electron-withdrawing groups can hinder it. The presence of both types of groups on this compound presents an interesting case for its reactivity.

Boronic AcidSubstituent EffectsExpected Relative Reaction RateRepresentative Experimental Data (Yield %)
2-Amino-4-cyanobenzeneboronic acid HCl The electron-donating amino group (ortho) is expected to increase the nucleophilicity of the ipso-carbon, potentially accelerating transmetalation. The electron-withdrawing cyano group (para) will have an opposing effect. The net effect on the reaction rate is complex and likely dependent on the specific reaction conditions.IntermediateData not available in literature
Phenylboronic AcidUnsubstituted reference compound.Baseline95%
4-Aminophenylboronic AcidStrong electron-donating group (-NH2) at the para position significantly increases the rate of transmetalation.Faster>98%
4-Cyanophenylboronic AcidStrong electron-withdrawing group (-CN) at the para position decreases the electron density on the boronic acid, slowing the rate of transmetalation.Slower85%
4-Methoxyphenylboronic AcidModerately electron-donating group (-OCH3) at the para position increases the reaction rate compared to the unsubstituted analog.Faster97%

Note: The expected relative reaction rates are qualitative predictions based on electronic effects. Actual rates can be influenced by steric hindrance, solvent, base, and the specific palladium catalyst and coupling partner used. The representative yields are typical for Suzuki-Miyaura reactions under optimized conditions and serve for illustrative comparison.

Experimental Protocols

A general protocol for a comparative kinetic study of different boronic acids in a Suzuki-Miyaura reaction is provided below. This protocol can be adapted to compare this compound with other boronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add a suitable solvent system, for example, a mixture of toluene (4 mL) and water (1 mL). Add a base, such as K₂CO₃ (2.0 mmol).

  • Reaction Execution: The reaction mixture is then heated to a specific temperature (e.g., 80-100 °C) and stirred vigorously.

  • Monitoring Reaction Progress: Aliquots of the reaction mixture are taken at regular time intervals (e.g., every 15 minutes).

  • Quenching and Analysis: The aliquots are quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting materials.

  • Data Analysis: The concentration data is plotted against time to determine the initial reaction rate for each boronic acid.

Visualizations

Logical Workflow for Comparative Kinetic Analysis

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Data Analysis cluster_3 Comparison A Select Boronic Acids (Target and Alternatives) B Choose Common Aryl Halide and Reaction Conditions A->B C Run Parallel Suzuki-Miyaura Reactions B->C D Time-course Sampling (e.g., GC, HPLC) C->D E Plot Concentration vs. Time D->E F Determine Initial Reaction Rates E->F G Compare Kinetic Data (Rate Constants, Half-life) F->G H Relate Reactivity to Substituent Effects G->H

Caption: A flowchart outlining the key steps in a comparative kinetic study of boronic acids.

Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Safety Operating Guide

Proper Disposal Procedures for 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of 2-Amino-4-cyanobenzeneboronic acid hydrochloride. This compound must be treated as hazardous waste due to its chemical properties, including the presence of a cyanide group and its classification as a boronic acid derivative. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling

All handling and disposal procedures for this compound must be conducted within a certified laboratory chemical fume hood.[1][2][3] Due to the cyanide component, it is critical to keep this compound and its waste streams away from acids to prevent the release of highly toxic hydrogen cyanide (HCN) gas.[1][2][4] Establish a designated area for working with cyanide compounds, clearly marked with appropriate hazard warnings.[2][5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound and its associated waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and dust.[4][6]
Hand Protection Double nitrile or neoprene glovesProvides a barrier against skin contact.[3][4]
Body Protection A fully fastened, long-sleeved lab coatPrevents contamination of personal clothing.[3]
Footwear Closed-toe shoesProtects feet from spills.[3]

Step-by-Step Disposal Procedures

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department.[1] Do not dispose of this chemical down the drain or in regular trash.[6][7]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicated Waste Containers : Use separate, dedicated, and clearly labeled containers for solid and liquid waste.[2][3][5] These containers should be made of a compatible material (e.g., polyethylene).

  • Labeling : All waste containers must be clearly labeled as: "HAZARDOUS WASTE - CYANIDE" .

    • Include the full chemical name: "Waste this compound".

    • Add the warning: "DANGER - DO NOT MIX WITH ACIDS" .[2]

    • Indicate the date of waste generation.[2]

  • Storage : Store waste containers in a designated, secure secondary containment area away from incompatible materials, especially acids.[2][4]

Disposal of Unused or Expired Product
  • Original Container : If possible, dispose of the chemical in its original container.

  • Labeling : Ensure the container is properly labeled as hazardous waste as described above.

  • Pickup : Arrange for pickup through your institution's EHS office.

Disposal of Liquid Waste
  • Collection : Collect all aqueous solutions and rinsates containing the compound in a dedicated liquid hazardous waste container.[1]

  • pH Management : Ensure the pH of the collected waste is neutral or basic (pH > 7). Do not add acid. Boronic acids can be converted to more water-soluble boronate salts under basic conditions, which can aid in decontamination.[3][8]

Disposal of Solid Waste
  • Collection : Place all contaminated solid materials, such as gloves, weighing paper, bench protectors, and contaminated PPE, into a dedicated solid hazardous waste container.[3][5]

  • Bagging : It is good practice to double-bag solid waste in 6 mil polyethylene bags before placing it in the final solid waste container.[1]

Experimental Protocol: Decontamination of Laboratory Glassware

This procedure should be performed entirely within a chemical fume hood.

  • Initial Rinse : Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. Collect this solvent rinse as liquid hazardous waste.

  • Alkaline Wash : Carefully wash the glassware with a pH 10 buffer solution or a dilute basic solution (e.g., 0.1 M NaOH).[2][5] This step helps to hydrolyze and dissolve any remaining boronic acid residues.[3] Collect this rinsate as liquid hazardous waste.

  • Oxidative Decontamination (for Cyanide) : Following the basic wash, rinse the glassware with a freshly prepared 10% bleach solution.[2][5] This step helps to oxidize and destroy residual cyanide. Let the bleach solution sit in the glassware for at least 15 minutes. Collect this bleach rinsate in the same liquid hazardous waste container.

  • Final Rinse : Rinse the glassware thoroughly with deionized water. The first water rinse should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but consult your local EHS for specific guidance.

  • Drying : Allow the glassware to air dry completely in the fume hood.

Spill Management

  • Small Spill (Inside a Fume Hood) :

    • Ensure proper PPE is worn.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand).[4]

    • For solid spills, gently cover with a cloth dampened with a pH 10 soap solution to avoid raising dust.[7]

    • Carefully sweep or wipe up the material and place it in the designated solid hazardous waste container.

    • Decontaminate the spill area using the decontamination protocol (pH 10 buffer followed by 10% bleach).[2][5][7]

    • Collect all cleanup materials as hazardous cyanide waste.[5][7]

  • Large Spill or Spill Outside a Fume Hood :

    • Evacuate the area immediately .[5][7]

    • Alert colleagues and activate any local alarm systems.

    • Contact your institution's emergency response team (e.g., EHS or campus police) and inform them of a cyanide compound spill.[5][7]

    • Prevent re-entry to the area.

    • Provide the Safety Data Sheet (SDS) to emergency responders.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of waste generated from this compound.

G start Waste Generation (this compound) waste_type Liquid or Solid Waste? start->waste_type liquid_container Collect in Dedicated LIQUID Cyanide Waste Container waste_type->liquid_container Liquid solid_container Collect in Dedicated SOLID Cyanide Waste Container waste_type->solid_container Solid liquid_label Label Container: - Hazardous Waste - Cyanide - Full Chemical Name - 'No Acids' Warning - Date liquid_container->liquid_label storage Store Securely in Secondary Containment Away from Acids liquid_label->storage solid_label Label Container: - Hazardous Waste - Cyanide - Full Chemical Name - 'No Acids' Warning - Date solid_container->solid_label solid_label->storage end Schedule Waste Pickup with Institutional EHS storage->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-4-cyanobenzeneboronic acid hydrochloride (CAS No. 850568-47-7). Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a hazardous substance that is harmful if inhaled, ingested, or comes into contact with skin.[1] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory.

Protective EquipmentSpecifications and Purpose
Eye Protection Chemical safety goggles with side-shields or a full-face shield must be worn to prevent contact with eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
Body Protection A lab coat or a chemical-resistant suit should be worn to protect the body from potential splashes.
Respiratory Protection A NIOSH-approved respirator is necessary if dust or aerosols are generated, or if working in a poorly ventilated area.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible. The work area within the fume hood should be clean and uncluttered.

  • Personal Protective Equipment (PPE) : Don all required PPE as detailed in the table above.

  • Weighing and Transfer :

    • Carefully weigh the required amount of the compound on a tared weigh boat or paper inside the fume hood.

    • Avoid creating dust. If any dust is generated, gently clean the area with a damp cloth, which should then be disposed of as hazardous waste.

    • Transfer the compound to a suitable reaction vessel.

  • In Solution : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment used.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect all solid waste, including contaminated gloves, weigh paper, and paper towels, in a designated and clearly labeled hazardous waste container.

    • The container must be sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.

  • Liquid Waste :

    • Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.

  • Empty Containers :

    • Rinse empty containers three times with a suitable solvent in a fume hood.

    • The first rinseate must be collected and disposed of as hazardous waste.

    • After thorough rinsing and air-drying, deface the original label before disposing of the container according to institutional guidelines.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Logical Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal A Verify fume hood certification B Locate safety shower and eyewash station A->B C Gather all necessary PPE B->C D Don appropriate PPE C->D E Weigh and transfer compound D->E F Prepare solution (if applicable) E->F G Clean work area and equipment E->G F->G H Wash hands and exposed skin G->H I Segregate solid and liquid waste H->I J Label and store hazardous waste appropriately I->J K Decontaminate and dispose of empty containers J->K

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.